Lentiginosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQECYPINZNWUTE-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(C(C2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154720 | |
| Record name | Lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125279-72-3 | |
| Record name | (-)-Lentiginosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125279-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lentiginosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Discovery and Isolation of Lentiginosine from Astragalus lentiginosus
Executive Summary
Lentiginosine (
This guide details the technical workflow for the isolation of this compound, emphasizing the critical cation-exchange purification logic that separates this alkaloid from the complex plant matrix. It further elucidates the structural validation parameters required to distinguish this compound from its inactive stereoisomers.
Botanical and Biosynthetic Context
The Source: Astragalus lentiginosus
The genus Astragalus contains species known as "locoweeds" due to their toxicity to livestock ("locoism").[1] While swainsonine is the primary toxin responsible for the neurological symptoms of locoism (via lysosomal
Biosynthetic Logic
This compound shares the indolizidine core with swainsonine but lacks the hydroxyl groups at C-8 and C-8a (swainsonine numbering). Biosynthetically, these alkaloids are derived from lysine via pipecolic acid. The presence of this compound suggests a branching pathway where the indolizidine ring forms prior to the final hydroxylation steps seen in swainsonine.
Isolation Protocol
The following protocol is reconstructed from the foundational methodology established by Molyneux et al. (1990). It relies on the basicity of the bridgehead nitrogen to isolate the alkaloid fraction from neutral sugars and acidic plant components.
Reagents and Materials
-
Plant Material: Dried, ground leaves of Astragalus lentiginosus.
-
Extraction Solvent: Methanol (MeOH), analytical grade.
-
Resin: Dowex 50W-X8 (Strong Cation Exchange), H+ form, 200-400 mesh.[2]
-
Eluents: Distilled water, 0.5 N HCl, 1 N NH
OH. -
Detection: GC-MS (TMS derivatives), Thin Layer Chromatography (TLC).
Step-by-Step Workflow
Phase 1: Extraction and Solubilization
-
Maceration: Extract dried plant material (e.g., 1 kg) with hot methanol (3 x 2 L) to ensure complete solubilization of polar alkaloids.
-
Concentration: Evaporate the combined methanolic extracts under reduced pressure (rotary evaporator, <40°C) to yield a dark, viscous syrup.
-
Acidification: Resuspend the residue in 0.5 N HCl.
-
Technical Insight: Acidification protonates the bridgehead nitrogen (N-4), converting the free base alkaloid into a water-soluble salt (ammonium species). This allows filtration of non-polar lipids and chlorophyll which remain insoluble in the aqueous acid phase.
-
Phase 2: Cation Exchange Chromatography ("Catch and Release")
This is the critical purification step.
-
Loading: Pass the acidic aqueous solution through a column packed with Dowex 50W-X8 (H+ form).
-
Washing: Wash the column extensively with distilled water until the eluate is neutral and colorless.
-
Purpose: This removes neutral sugars (sucrose, glucose), glycosides, and inorganic anions.
-
-
Elution: Elute the alkaloids with 1 N NH
OH (ammonium hydroxide). -
Concentration: Evaporate the ammoniacal eluate to dryness to yield the crude alkaloid fraction .
Phase 3: Chromatographic Refinement
-
TLC Screening: Analyze the crude fraction on Silica Gel 60 F254 plates.
-
Solvent System: CHCl
:MeOH:NH OH (e.g., 70:30:5). -
Visualization: Dragendorff's reagent (orange spots indicate alkaloids).
-
-
Radial Chromatography (Chromatotron): Purify the crude mixture on a radial chromatograph using a silica rotor.
-
Gradient: Elute with a gradient of increasing polarity (CH
Cl CH Cl :MeOH). -
Outcome: this compound elutes as a distinct fraction, separate from swainsonine and the 2-epimer.
-
Visualization of Isolation Workflow
Figure 1: The "Catch and Release" isolation workflow utilizing cation exchange to separate basic alkaloids from the complex plant matrix.
Structural Elucidation and Validation
Once isolated, the identity of this compound must be confirmed against its inactive isomers (e.g., the 2-epimer).
Mass Spectrometry (GC-MS)
Due to the polarity of the hydroxyl groups, GC-MS analysis requires derivatization.
-
Derivatization: Treatment with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) yields the bis-TMS derivative.
-
Key Data:
-
Molecular Ion (
): m/z 157 (underivatized) / m/z 301 (bis-TMS derivative). -
Base Peak: Typically m/z 71 or similar fragment characteristic of the pyrrolidine/piperidine ring cleavage.
-
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for establishing the
-
H NMR:
-
Carbinol Protons (H-1, H-2): Distinct resonances in the 3.5–4.2 ppm range. The coupling constants (
values) between H-1 and H-2 are critical for determining the trans-diequatorial vs. cis relationship. -
Bridgehead Proton (H-8a): A diagnostic multiplet typically upfield from the carbinol protons.
-
-
C NMR:
-
Displays 8 carbon signals: 2 oxygenated methines (C-1, C-2), 1 bridgehead methine (C-8a), and 5 methylene carbons.
-
Bioactivity: Mechanism of Action
This compound is a specific inhibitor of amyloglucosidase (glucoamylase), an enzyme that releases glucose from the non-reducing ends of starch.
Inhibition Profile
Unlike swainsonine (which causes lysosomal storage disease by inhibiting mannosidase), this compound targets glucosidases.
| Compound | Target Enzyme | IC | Biological Consequence |
| This compound | Amyloglucosidase | Disruption of starch hydrolysis | |
| Swainsonine | IC | Lysosomal storage (Locoism) | |
| 2-Epi-Lentiginosine | Amyloglucosidase | Inactive | None |
Mechanism: Transition State Mimicry
This compound functions as an iminosugar. At physiological pH, the bridgehead nitrogen is protonated. This protonated ammonium form mimics the oxocarbenium ion intermediate generated during the hydrolysis of the glucosidic bond. The enzyme binds the inhibitor tightly, mistaking it for the transition state of the substrate.
Figure 2: Competitive inhibition mechanism. This compound mimics the charge and shape of the transition state, blocking the active site.
References
-
Molyneux, R. J., & James, L. F. (1990). this compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Science, 248(4958), 1039–1041.
-
Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). this compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886–1891.
-
Brandt, S., et al. (2020). Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia. Food Science & Nutrition.
-
Cordero, F. M., et al. (2018). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules.
Sources
- 1. Swainsonine and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermo Dowex 50WX8 Ion Exchange Resin Chromatography 200-400 mesh 2.5KG | REUZEit [reuzeit.com]
- 3. youtube.com [youtube.com]
- 4. Adsorption and Desorption Behavior of Ectoine Using Dowex® HCR-S Ion-Exchange Resin [mdpi.com]
- 5. Astragalus lentiginosus var. araneosus (E.Sheld.) Barneby | Plants of the World Online | Kew Science [powo.science.kew.org]
A Technical Guide to the Contrasting Biological Activities of Lentiginosine's Enantiomers
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the intricate world of stereochemistry, the spatial arrangement of atoms can dramatically alter a molecule's biological function. This principle is vividly illustrated by the indolizidine alkaloid, lentiginosine. While the natural (+)-enantiomer is primarily recognized for its potent glycosidase inhibition, its synthetic, non-natural (-)-enantiomer unveils a completely different and compelling pharmacological profile, pivoting towards selective proapoptotic activity in tumor cells. This guide provides an in-depth technical exploration of the biological activities of the non-natural enantiomer of this compound, offering a comparative analysis with its natural counterpart to inform future research and drug development endeavors.
Introduction: The Significance of Chirality in this compound's Bioactivity
This compound, a trans-1,2-dihydroxyindolizidine alkaloid, belongs to the iminosugar class of compounds, which are sugar mimics where a nitrogen atom replaces the endocyclic oxygen.[1] The natural form, (+)-lentiginosine, isolated from Astragalus lentiginosus, is a potent inhibitor of amyloglucosidase.[1][2] However, the exploration of its non-natural enantiomer, (-)-lentiginosine, has revealed a fascinating divergence in biological function, highlighting the critical role of stereochemistry in molecular interactions with biological targets.[3][4] This guide will dissect the distinct biological activities of (-)-lentiginosine, focusing on its proapoptotic effects and contrasting them with the well-documented glycosidase inhibitory profile of (+)-lentiginosine.
Divergent Pharmacological Profiles: A Tale of Two Enantiomers
The biological activities of the two enantiomers of this compound are not merely a matter of degree but represent a fundamental split in their mechanism of action. While (+)-lentiginosine primarily interacts with carbohydrate-processing enzymes, (-)-lentiginosine engages with the cellular machinery of apoptosis.
The Established Role of (+)-Lentiginosine: Glycosidase Inhibition
Natural (+)-lentiginosine is a well-characterized inhibitor of certain α-glucosidases, particularly amyloglucosidase.[1][2] Its inhibitory activity is attributed to its structural resemblance to the oxocarbenium ion-like transition state of the glycosidic bond cleavage. The synthetic L-(+)-lentiginosine has demonstrated a strong inhibition of amyloglucosidase with a Ki of 2 µM.[4] This is significantly more potent than the naturally isolated sample and its non-natural enantiomer.[4] Beyond amyloglucosidase, (+)-lentiginosine is also a good inhibitor of Hsp90.[1]
The Emergent Profile of (-)-Lentiginosine: A Selective Proapoptotic Agent
The non-natural enantiomer, D-(-)-lentiginosine, exhibits a striking and therapeutically interesting biological activity: the induction of apoptosis in various tumor cell lines.[3][4] This activity is in stark contrast to its natural counterpart.[3] Studies have shown that (-)-lentiginosine is a more potent inhibitor of cell proliferation than (+)-lentiginosine and acts as a cytotoxic agent.[4]
A key finding is the selectivity of (-)-lentiginosine's proapoptotic effect. While it induces apoptosis in tumor cells, it is poorly cytotoxic towards non-transformed cells, suggesting a potential therapeutic window.[1][3] This selective action is a highly desirable characteristic for an anticancer agent.
Mechanistic Insights into (-)-Lentiginosine-Induced Apoptosis
The proapoptotic activity of (-)-lentiginosine has been shown to be caspase-dependent.[3] This was demonstrated by the increased expression and activity of caspase-3 and caspase-8 in tumor cells treated with (-)-lentiginosine.[3] Furthermore, the pan-caspase inhibitor ZVAD-FMK was able to block the apoptotic effects, confirming the involvement of the caspase cascade.[3]
Figure 1: Proposed caspase-dependent apoptotic pathway induced by (-)-lentiginosine.
Comparative Biological Activity Data
The following table summarizes the key differences in the biological activities of the two enantiomers of this compound.
| Biological Activity | (+)-Lentiginosine (Natural) | (-)-Lentiginosine (Non-natural) | Reference(s) |
| Amyloglucosidase Inhibition | Potent inhibitor (Ki = 2 µM for synthetic L-(+)-enantiomer) | Weak inhibitor (35 times weaker than L-(+)-enantiomer) | [4] |
| Hsp90 Inhibition | Good inhibitor | Not reported as a primary activity | [1] |
| Cell Proliferation | Slows down cell proliferation | Potent inhibitor, acts as a cytotoxic agent | [4] |
| Apoptosis Induction | No significant proapoptotic activity | Induces apoptosis in tumor cells | [3][4] |
| Cytotoxicity to Normal Cells | Not reported as a primary activity | Poorly cytotoxic | [1][3] |
| Mechanism of Action | Glycosidase and Hsp90 inhibition | Caspase-dependent apoptosis | [1][3][4] |
Experimental Protocols for Assessing Biological Activity
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the biological activities of this compound enantiomers.
Glycosidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound enantiomers against a specific glycosidase, such as amyloglucosidase.
Materials:
-
Amyloglucosidase from Aspergillus niger
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound enantiomers (dissolved in buffer)
-
Sodium acetate buffer (pH 5.0)
-
Sodium carbonate (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound enantiomers in sodium acetate buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution (or buffer for control).
-
Add 20 µL of amyloglucosidase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. The Ki value can be determined using Dixon or Lineweaver-Burk plots with varying substrate concentrations.
Figure 2: Workflow for the glycosidase inhibition assay.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic cells following treatment with (-)-lentiginosine.
Materials:
-
Tumor cell line of interest
-
(-)-Lentiginosine
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed tumor cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of (-)-lentiginosine for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion and Future Directions
The distinct biological activities of this compound's enantiomers underscore the profound impact of stereochemistry on pharmacological function. While (+)-lentiginosine remains a valuable tool for studying glycosidases, the non-natural (-)-enantiomer has emerged as a promising lead compound for the development of novel anticancer therapeutics. Its ability to selectively induce apoptosis in tumor cells through a caspase-dependent mechanism warrants further investigation.[3][4]
Future research should focus on:
-
Target Identification: Elucidating the direct molecular target(s) of (-)-lentiginosine that initiate the apoptotic cascade.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of (-)-lentiginosine to optimize its proapoptotic activity and selectivity.
-
In Vivo Efficacy: Assessing the antitumor efficacy of (-)-lentiginosine in preclinical animal models.
The study of this compound's enantiomers provides a compelling case for the exploration of stereoisomers in drug discovery, as "unnatural" enantiomers may harbor unique and valuable therapeutic properties.
References
-
Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent Syntheses and Biological Activity of this compound and Its Analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. [Link]
-
Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of this compound. The Journal of Organic Chemistry, 81(4), 1661–1664. [Link]
-
Macchi, B., Minutolo, A., Grelli, S., Cardona, F., Cordero, F. M., Mastino, A., & Brandi, A. (2010). The novel proapoptotic activity of nonnatural enantiomer of this compound. Glycobiology, 20(5), 500–506. [Link]
-
Macchi, B., Minutolo, A., Grelli, S., Cardona, F., Cordero, F. M., Mastino, A., & Brandi, A. (2010). The novel proapoptotic activity of nonnatural enantiomer of this compound. Glycobiology, 20(5), 500–506. [Link]
-
Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886–1891. [Link]
Sources
- 1. Recent syntheses and biological activity of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel proapoptotic activity of nonnatural enantiomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Mechanistic Profiling of D-(-)-Lentiginosine: A Novel Indolizidine Alkaloid Inducing Mitochondrial Apoptosis in Tumor Cells
[1][2]
Executive Summary
The search for small-molecule therapeutics that can bypass resistance mechanisms in refractory tumors is a cornerstone of modern oncology. D-(-)-Lentiginosine , the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has emerged as a potent proapoptotic agent with a distinct mechanism of action.[1][2][3][4][5] Unlike its natural counterpart, which functions primarily as a glycosidase inhibitor (specifically of amyloglucosidases), D-(-)-Lentiginosine induces apoptosis in tumor cells via the intrinsic mitochondrial pathway .
Crucially, this activity is p53-independent , rendering the compound effective against p53-deficient or mutant cell lines (e.g., U937) that are typically resistant to standard chemotherapeutics. This guide provides a comprehensive technical analysis of the compound's mechanism, detailing the signaling cascades involved and offering validated experimental protocols for reproducing these findings in a drug development setting.
Chemical & Pharmacological Profile
Structural Distinction
Lentiginosine is a dihydroxylated indolizidine alkaloid.[6][7] The biological activity is strictly stereoselective:
-
(+)-Lentiginosine (Natural): Potent inhibitor of amyloglucosidases; minimal cytotoxicity.[6]
-
D-(-)-Lentiginosine (Synthetic): Weak glycosidase inhibitor; potent inducer of apoptosis in neoplastic cells.[1][2]
Target Specificity
The therapeutic window of D-(-)-Lentiginosine is defined by its selectivity. It exhibits significant cytotoxicity towards tumor cell lines (MOLT-3, HT-29, SH-SY5Y) while showing reduced toxicity in normal peripheral blood mononuclear cells (PBMCs) compared to standard agents like SN-38 (active metabolite of irinotecan).
Mechanistic Pathways of Apoptosis[1][2][8][9]
The proapoptotic activity of D-(-)-Lentiginosine is not driven by cell surface death receptors (extrinsic pathway) but rather by the destabilization of mitochondrial integrity.
The Intrinsic Mitochondrial Cascade
Treatment triggers a collapse of the Mitochondrial Membrane Potential (
-
Upstream Regulation: The compound alters the ratio of Bcl-2 family proteins.[1][2][8] It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax .[2]
-
Execution: Cytosolic Cytochrome c complexes with Apaf-1 to activate Caspase-9 (Initiator), which subsequently cleaves and activates Caspase-3 (Executioner).
-
p53 Independence: Efficacy in p53-null U937 cells confirms that this mechanism does not require transcriptional activation by p53, distinguishing it from many DNA-damaging agents.
Pathway Visualization
Figure 1: Signal transduction pathway of D-(-)-Lentiginosine-induced apoptosis via the intrinsic mitochondrial route.
Experimental Validation Framework
To validate the activity of D-(-)-Lentiginosine in a new lead optimization cycle, the following protocols must be executed. These protocols are designed to be self-validating through the use of specific inhibitors and positive controls.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 values and verify tumor selectivity.
-
Seeding: Plate tumor cells (e.g., MOLT-3) and normal PBMCs at
cells/well in 96-well plates. -
Treatment: Treat with D-(-)-Lentiginosine (range 1–500 µM) for 24h and 48h. Include SN-38 as a positive control for toxicity.
-
Readout: Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Validation: Tumor cell viability should decrease dose-dependently, while PBMC viability remains relatively high (>80% at effective tumor doses).
Protocol B: Confirmation of Mitochondrial Mechanism
Objective: Prove that apoptosis is mitochondrial-driven and not receptor-mediated.
-
Probe: Use JC-1 dye . In healthy mitochondria, JC-1 forms red aggregates. In depolarized mitochondria (apoptotic), it remains as green monomers.
-
Method: Treat cells with IC50 dose for 18h. Stain with JC-1 (2.5 µg/mL) for 20 min.
-
Analysis: Flow cytometry (FL1 vs FL2).
-
Data Interpretation: A shift from Red (High Potential) to Green (Low Potential) fluorescence confirms
collapse. -
Causality Check: Pre-treat a subset of cells with Cyclosporin A (MPTP inhibitor). If Cyclosporin A rescues the cells, the mechanism is confirmed as mitochondrial permeability transition-dependent.
Protocol C: Caspase Dependency Verification
Objective: Confirm the hierarchy of caspase activation.
-
Lysate Preparation: Harvest treated cells (18h). Lyse in RIPA buffer with protease inhibitors.
-
Western Blot Targets:
-
Pro-Caspase 9 vs Cleaved Caspase 9 (37/35 kDa).
-
Pro-Caspase 3 vs Cleaved Caspase 3 (17 kDa).
-
Bcl-2 and Bax .
-
Loading Control:
-actin.
-
-
Self-Validation Step: Co-treat cells with z-VAD-fmk (pan-caspase inhibitor, 50 µM).
-
Result: If z-VAD-fmk completely blocks DNA fragmentation (TUNEL assay) but mitochondrial depolarization still occurs, it places mitochondria upstream of caspases.
-
Quantitative Data Summary
The following table summarizes key quantitative benchmarks derived from pivotal studies on MOLT-3 and HT-29 cell lines treated with D-(-)-Lentiginosine.
| Parameter | Observed Change (vs Control) | Timepoint | Method |
| Caspase-9 Expression | Increased 1.5 – 3.1 fold | 18 Hours | Western Blot |
| Caspase-3 Activity | Significant Cleavage | 24 Hours | Western Blot / Fluorometry |
| Cytochrome c (Cytosol) | Increased 2.3 – 2.6 fold | 18 Hours | ELISA / Western Blot |
| Bcl-2 Protein | Downregulated | 18 Hours | Western Blot |
| Mitochondrial Potential | >50% population shift (Collapse) | 18 Hours | JC-1 Flow Cytometry |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating the proapoptotic mechanism of D-(-)-Lentiginosine.
References
-
Macchi, I. et al. (2010).[3] D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent. Glycobiology.
-
Cordero, F. M. et al. (2014).[6] Recent syntheses and biological activity of this compound and its analogues. Current Topics in Medicinal Chemistry.
-
Macchi, I. et al. (2010).[3] The novel proapoptotic activity of nonnatural enantiomer of this compound. Glycobiology, 20(5), 550-560.
- Brandi, A. et al. (2010). Iminosugars as immunomodulating agents: the case of this compound. (Contextual Reference on chemical class).
Sources
- 1. D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 𝒟(−)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel proapoptotic activity of nonnatural enantiomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent syntheses and biological activity of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Foundational Research on Lentiginosine and Its Analogues: A Technical Guide
The following technical guide details the foundational research, synthesis, and therapeutic potential of Lentiginosine and its analogues.
Executive Summary
This compound ((1R,2R,8aR)-1,2-dihydroxyindolizidine) represents a critical scaffold in the study of iminosugars—polyhydroxylated alkaloids that mimic carbohydrates. Originally isolated from Astragalus lentiginosus, this molecule has bifurcated into two distinct therapeutic streams based on its chirality: the natural (+)-enantiomer is a potent, selective inhibitor of amyloglucosidases, while the synthetic (−)-enantiomer exhibits unique pro-apoptotic activity in oncological models independent of glycosidase inhibition. This guide analyzes the chemical synthesis, structure-activity relationships (SAR), and dual-mechanism pharmacology of this alkaloid class.
Chemical Structure & Properties
This compound is a bicyclic iminosugar characterized by a fused 5,6-membered ring system (indolizidine) with two hydroxyl groups.
| Feature | Specification |
| IUPAC Name | (1R,2R,8aR)-octahydroindolizine-1,2-diol |
| Chemical Formula | C₈H₁₅NO₂ |
| Stereochemistry | trans-1,2-dihydroxy system; 8a bridgehead proton is trans to C1-OH.[1] |
| Key Structural Motif | Indolizidine core (azabicyclo[4.3.0]nonane) |
| Solubility | Highly soluble in polar protic solvents (H₂O, MeOH) |
Structural Homology
This compound is structurally related to Castanospermine (1,6,7,8-tetrahydroxyindolizidine) and Swainsonine (1,2,8-trihydroxyindolizidine). However, this compound lacks the C6, C7, and C8 hydroxyls found in Castanospermine, making it the least oxygenated but highly selective member of this class.
Chemical Synthesis Strategies
The synthesis of this compound is a benchmark for stereoselective methodology. The most authoritative route utilizes the "chiral pool" approach, specifically starting from Tartaric Acid, to control the absolute configuration of the C1 and C2 centers.
Protocol: Stereoselective Synthesis via Nitrone Cycloaddition
Source: Cordero, F. M., et al. J. Org. Chem. (2016)[2][3][4]
This protocol describes the synthesis of (−)-Lentiginosine from D-tartaric acid.[2][4] (Note: Use L-tartaric acid to obtain the natural (+)-enantiomer).[2][3][4]
Workflow Overview:
-
Precursor Formation: Conversion of D-tartaric acid to a cyclic nitrone (pyrroline N-oxide).[2]
-
Cycloaddition: 1,3-Dipolar cycloaddition with methylenecyclopropane.[5]
-
Rearrangement: Thermal rearrangement of the spiro-isoxazolidine intermediate.
Step-by-Step Methodology:
-
Nitrone Preparation:
-
1,3-Dipolar Cycloaddition:
-
Reagents: Cyclic nitrone (1.0 eq), Methylenecyclopropane (excess).
-
Conditions: Dissolve in Toluene; heat to 80°C for 12–24 hours in a sealed tube.
-
Mechanism: The nitrone undergoes a [3+2] cycloaddition to the exocyclic double bond, forming a spiro-cyclopropane isoxazolidine intermediate.
-
-
Thermal Rearrangement (The "Brandi-Guarna" Reaction):
-
Conditions: Heat the crude isoxazolidine mixture in Xylene at reflux (140°C).
-
Reaction: The strained spiro-system undergoes homolytic N-O bond cleavage and ring expansion to form the indolizidinone core.
-
-
Reduction:
-
Reagent: LiAlH₄ (Lithium Aluminum Hydride) in THF.
-
Action: Reduces the lactam carbonyl to the amine.
-
-
Deprotection:
-
Reagents: H₂, Pd/C (Hydrogenolysis).
-
Result: Removal of benzyl protecting groups yields (−)-Lentiginosine .
-
Figure 1: The "Brandi-Guarna" rearrangement strategy allows rapid access to the indolizidine core from tartaric acid derived nitrones.
Structure-Activity Relationship (SAR)
The biological activity of this compound is strictly governed by its stereochemistry. The molecule acts as a "chiral switch," where enantiomers hit completely different biological targets.
Comparative Activity Profile
| Compound | Stereochemistry | Primary Target | Mechanism | Ki / Effect |
| (+)-Lentiginosine | (1R,2R,8aR) | Amyloglucosidase | Competitive Inhibition | |
| (−)-Lentiginosine | (1S,2S,8aS) | Apoptotic Machinery | Mitochondrial Intrinsic Pathway | Induces Apoptosis (EC₅₀ |
| 2-epi-Lentiginosine | (1R,2S,8aR) | None | Inactive | Inactive against glycosidases |
| Castanospermine | 1,6,7,8-OH | Broad Glycosidase | Broad Spectrum Inhibition |
Key SAR Insights:
-
Hydroxyl Configuration: The trans-1,2-diol configuration is essential for binding to the amyloglucosidase active site. Inversion at C2 (2-epi) abolishes activity, indicating the enzyme requires a specific hydrogen bond donor/acceptor geometry that mimics the C2/C3 of glucose.
-
Lipophilicity: Unlike highly oxygenated iminosugars (e.g., Castanospermine), this compound is more lipophilic. This enhances cellular permeability, which is crucial for the intracellular pro-apoptotic activity of the (−)-enantiomer.
-
Enantiomeric Selectivity: The (+)-enantiomer fits the "pocket" of fungal amyloglucosidases. The (−)-enantiomer does not fit this pocket but interacts with mitochondrial proteins (likely Bcl-2 family) to trigger cell death.
Mechanism of Action (MOA)
Pathway A: Glycosidase Inhibition ((+)-Enantiomer)
(+)-Lentiginosine functions as a transition-state analogue. At physiological pH, the bridgehead nitrogen is protonated. This ammonium ion mimics the charge distribution of the oxocarbenium ion intermediate generated during the hydrolysis of glucosidic bonds.
-
Target: Amyloglucosidase (Glucoamylase) from Aspergillus niger.[6]
-
Selectivity: Highly selective for
-1,4 and -1,6 glucosidic linkages; inactive against -glucosidases or mannosidases.
Pathway B: Pro-Apoptotic Signaling ((−)-Enantiomer)
The (−)-enantiomer bypasses glycosidase inhibition and acts as a cytotoxic agent against tumor cells (e.g., MOLT-3, HT-29).
-
Mitochondrial Stress: The molecule induces a collapse of the mitochondrial membrane potential (
). -
Cytochrome c Release: Loss of potential triggers the release of Cytochrome c into the cytosol.
-
Caspase Cascade: Cytochrome c associates with Apaf-1 to activate Caspase-9 (Initiator), which subsequently cleaves and activates Caspase-3 (Executioner).
-
Gene Regulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.
Figure 2: The (+)-enantiomer targets lysosomal/digestive enzymes, while the (−)-enantiomer targets mitochondrial integrity.
Therapeutic Implications
-
Metabolic Disorders: (+)-Lentiginosine analogues are investigated for diabetes and lysosomal storage diseases. By inhibiting gut glucosidases, they can blunt post-prandial glucose spikes (similar to Acarbose but with potentially better pharmacokinetics due to lipophilicity).
-
Oncology: (−)-Lentiginosine is a lead compound for "p53-independent" cancer therapy. Its ability to induce apoptosis in p53-deficient cells (e.g., U937) suggests utility in drug-resistant tumors where standard chemotherapeutics fail.
-
Chaperone Therapy: Both enantiomers are being studied as "pharmacological chaperones." At sub-inhibitory concentrations, they may bind to misfolded mutant enzymes in the Endoplasmic Reticulum (ER), stabilizing them enough to traffic to the lysosome, a strategy relevant for Pompe disease.
References
-
Cordero, F. M., Vurchio, C., & Brandi, A. (2016).[2][4] A Stereoselective Synthesis of this compound. Journal of Organic Chemistry. Link
-
Cordero, F. M., Giomi, D., & Brandi, A. (2014).[1] Recent Syntheses and Biological Activity of this compound and its Analogues. Current Topics in Medicinal Chemistry. Link
-
Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase.[1][6] Biochemistry. Link
-
Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of this compound. Glycobiology. Link
-
Goti, A., et al. (1996). Total synthesis of (+)-lentiginosine by a nitrone cycloaddition approach. Tetrahedron Letters. Link
Sources
- 1. Recent syntheses and biological activity of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. A Stereoselective Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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preliminary studies on the therapeutic potential of Lentiginosine
Stereochemical Duality in Glycosidase Inhibition and Apoptotic Induction
Executive Summary
Lentiginosine, a dihydroxyindolizidine alkaloid originally isolated from Astragalus lentiginosus, represents a pivotal scaffold in the study of iminosugars. While initially characterized as a potent and selective inhibitor of amyloglucosidases, recent preliminary studies have unveiled a critical stereochemical divergence: the natural (+)-enantiomer functions primarily as a glycosidase inhibitor, whereas the synthetic (-)-enantiomer exhibits distinct pro-apoptotic properties in neoplastic cell lines. This guide synthesizes the physicochemical properties, divergent mechanisms of action, and preclinical evaluation protocols for this compound, serving as a foundational document for researchers investigating indolizidine-based therapeutics.
Part 1: Chemical Architecture & Pharmacophore
This compound (1,2-dihydroxyindolizidine) is distinguished by its bicyclic nitrogen-containing ring system. Unlike polyhydroxylated alkaloids (e.g., castanospermine) which mimic glucose or mannose, this compound possesses only two hydroxyl groups, conferring higher lipophilicity and membrane permeability.
1.1 Stereochemical Significance
The therapeutic potential of this compound is strictly enantiomer-dependent. Drug development professionals must verify stereochemical purity before initiating biological assays.
| Feature | (+)-Lentiginosine (Natural) | (-)-Lentiginosine (Synthetic) |
| Source | Astragalus lentiginosus | Total synthesis (e.g., from D-mannitol) |
| Primary Target | Amyloglucosidase (EC 3.2.1.3) | Mitochondrial Bcl-2 Family Proteins |
| Mechanism | Competitive Glycosidase Inhibition | Intrinsic Apoptosis Induction |
| Key Bioactivity | Antiviral / Metabolic modulation | Anti-tumor / Cytotoxic to cancer cells |
Part 2: Mechanism of Action[1]
2.1 Glycosidase Inhibition (The (+)-Enantiomer)
Natural (+)-Lentiginosine acts as a competitive inhibitor of amyloglucosidases (glucoamylases), enzymes responsible for hydrolyzing terminal (1->4)-linked
-
Inhibition Constant (
): Approximatelyngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> M against fungal amyloglucosidase. -
Selectivity: Highly selective. It shows negligible activity against sucrase, maltase, or isomaltase, distinguishing it from broad-spectrum iminosugars that often cause gastrointestinal side effects.
2.2 Pro-Apoptotic Signaling (The (-)-Enantiomer)
The synthetic (-)-enantiomer bypasses the classical glycosidase inhibition pathway to trigger intrinsic apoptosis in tumor cells (specifically MOLT-3, HT-29, and SH-SY5Y lines).
Key Mechanistic Steps:
-
Mitochondrial Destabilization: (-)-Lentiginosine induces a collapse of the mitochondrial membrane potential (
). -
Bcl-2 Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, shifting the rheostat toward cell death.
-
Caspase Cascade: Cytochrome c release activates Caspase-9 (initiator), which subsequently cleaves Caspase-3 (executioner).
-
P53 Independence: Crucially, this mechanism remains effective in P53-deficient cells (e.g., U937), suggesting utility in drug-resistant cancers.
Figure 1: The intrinsic apoptotic cascade triggered by (-)-Lentiginosine, highlighting the mitochondrial pathway and P53-independent progression.
Part 3: Preclinical Data Summary
The following data summarizes the differential effects of this compound enantiomers on human tumor cell lines. Note the specific potency of the minus enantiomer in inducing cell death compared to the natural product.[1][2]
Table 1: Comparative Bioactivity Profile
| Cell Line / Enzyme | Assay Type | (+)-Lentiginosine | (-)-Lentiginosine | Reference |
| Amyloglucosidase | Enzyme Inhibition ( | Weak / Inactive | [1] | |
| MOLT-3 (Leukemia) | Apoptosis Induction (18h) | < 5% Apoptosis | > 40% Apoptosis | [2] |
| HT-29 (Colon) | Caspase-3 Activation | No significant increase | 2.5-fold increase | [3] |
| U937 (Lymphoma) | P53-Null Cytotoxicity | Resistant | Sensitive | [3] |
Technical Insight: The lack of cytotoxicity in normal peripheral blood mononuclear cells (PBMCs) for (-)-Lentiginosine suggests a favorable therapeutic window compared to standard chemotherapeutics like SN-38.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis & Purification Workflow (Brief)
Context: Access to (-)-Lentiginosine requires total synthesis as it is not naturally abundant.
-
Starting Material: D-Mannitol (chiral pool).
-
Key Intermediate: Formation of the pyrrolidine ring via cyclization.
-
Final Cyclization: Indolizidine ring closure.
-
Validation: NMR spectroscopy must confirm the trans-1,2-dihydroxy configuration.
Protocol B: Caspase-Dependent Apoptosis Assay
Objective: Quantify the pro-apoptotic potency of (-)-Lentiginosine.
Materials:
-
(-)-Lentiginosine (dissolved in DMSO, final conc. < 0.1%).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow Cytometer (e.g., BD FACSCanto).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow 24h adhesion. -
Treatment:
-
Experimental: Treat with (-)-Lentiginosine (
). -
Negative Control: Vehicle (DMSO) only.
-
Positive Control:[5] Camptothecin (
).
-
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.
-
Harvesting: Trypsinize (if adherent), wash 2x with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add
Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark. -
Acquisition: Analyze via Flow Cytometry.[6]
-
Q1 (Annexin- / PI+): Necrotic.
-
Q2 (Annexin+ / PI+): Late Apoptotic.
-
Q3 (Annexin- / PI-): Viable.[6]
-
Q4 (Annexin+ / PI-): Early Apoptotic.
-
Self-Validating Check: If the Positive Control does not show >30% in Q2/Q4, the assay is invalid.
Figure 2: Experimental workflow from synthesis to flow cytometric analysis. Note the critical NMR validation step to ensure enantiomeric purity.
Part 5: Future Outlook & Limitations[1]
While (-)-Lentiginosine shows promise as a lead compound, current limitations include:
-
Potency: The IC50 values (often in the micromolar range) are higher than established chemotherapeutics. Future medicinal chemistry efforts must focus on C-8 functionalization to enhance binding affinity.
-
Scalability: Total synthesis is multi-step and expensive. Biocatalytic routes using engineered transaminases could offer a more viable production path.
-
In Vivo Data: Most preliminary studies are in vitro. Pharmacokinetic (PK) profiling is urgently needed to assess bioavailability and half-life.
References
-
Pastuszak, I., et al. (1990). "this compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase."[7][2][8] Biochemistry.
-
Cordero, F. M., et al. (2014).[2] "Recent syntheses and biological activity of this compound and its analogues." Current Topics in Medicinal Chemistry.
-
Goti, A., et al. (2008). "D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent." The Journal of Biological Chemistry (Cited via PMC/NIH context).
-
Brandi, A., et al. (1999). "Synthesis and biological evaluation of this compound and its analogues." Journal of Organic Chemistry.
Sources
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- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition Kinetics and Theoretical Studies on Zanthoxylum chalybeum Engl. Dual Inhibitors of α-Glucosidase and α-Amylase [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Inhibition Profile of Lentiginosine
Abstract
Lentiginosine, a naturally occurring dihydroxyindolizidine alkaloid, presents a compelling case study in selective enzyme inhibition. Isolated from Astragalus lentiginosus, this iminosugar demonstrates a highly specific and competitive inhibitory action against fungal amyloglucosidase, with minimal to no effect on other closely related glycosidases. This guide provides a comprehensive examination of this compound's inhibitory profile, detailing its mechanism of action, the kinetics of its interaction with its target enzyme, and the critical role of its stereochemistry. Furthermore, we present detailed experimental protocols for characterizing such inhibition, explore the divergent biological activities of its non-natural enantiomer, and discuss the broader implications for drug discovery and biochemical research.
Introduction: The Strategic Targeting of Glycosidases
Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from digestion and lysosomal catabolism of glycoconjugates to the biosynthesis and quality control of N-linked glycoproteins in the endoplasmic reticulum.[1] Consequently, the modulation of glycosidase activity with inhibitors offers significant therapeutic potential across a spectrum of diseases, including diabetes, viral infections, cancer, and genetic lysosomal storage disorders.[1][2][3]
Among the most promising classes of glycosidase inhibitors are the iminosugars, which are nitrogen-containing sugar mimics.[1] Their structural resemblance to the natural monosaccharide substrates allows them to bind competitively to the enzyme's active site.[1] this compound, a dihydroxyindolizidine alkaloid, is a member of this family and stands out due to its remarkable target selectivity.[4][5] This guide will dissect the molecular interactions and experimental framework that define this compound as a highly selective inhibitor.
Molecular Profile of this compound: Structure and Stereochemistry
(+)-Lentiginosine is a dihydroxyindolizidine alkaloid originally extracted from the leaves of Astragalus lentiginosus.[4] Its defining structural feature is a fused five- and six-membered ring system with hydroxyl groups at the C1 and C2 positions.
The precise stereochemical arrangement of these hydroxyl groups is paramount to its biological activity. A naturally co-purified isomer, the 2-epimer of this compound, which differs only in the configuration of the hydroxyl group at carbon 2, is devoid of any inhibitory activity against the glycosidases tested.[4] This stark difference underscores the stringent structural requirements of the target enzyme's active site. Further emphasizing this point, the non-natural enantiomer, (-)-lentiginosine, exhibits a completely different biological profile, acting as a pro-apoptotic agent in tumor cells rather than a glycosidase inhibitor.[6][7]
Core Analysis: The Enzymatic Inhibition Profile of (+)-Lentiginosine
Primary Target and Potency
The principal target of (+)-lentiginosine is fungal amyloglucosidase (an exo-1,4-alpha-glucosidase), against which it acts as a "reasonably good inhibitor" with a reported inhibition constant (Ki) of 1 x 10⁻⁵ M (10 µM).[4]
Mechanism of Inhibition: A Competitive Interaction
This compound functions as a competitive inhibitor of amyloglucosidase.[8] As an iminosugar, its protonated nitrogen atom at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, allowing it to bind tightly within the enzyme's active site. This occupation of the active site physically prevents the binding of the natural substrate, starch, thereby inhibiting the enzymatic reaction.
The distinction between the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) is critical for the rigorous evaluation of an inhibitor's potency. The IC50 value is dependent on experimental conditions, particularly the substrate concentration.[9] In contrast, the Ki is a true measure of the inhibitor's binding affinity for the enzyme and is independent of substrate concentration, making it the gold standard for comparing the potency of different inhibitors.[9][10]
Figure 1: Competitive inhibition mechanism of this compound.
The Hallmark of this compound: Exquisite Selectivity
Perhaps the most scientifically intriguing aspect of this compound is its narrow target profile. While it effectively inhibits fungal amyloglucosidase, it demonstrates no significant activity against other α-glucosidases, including sucrase, maltase, yeast α-glucosidase, and the mammalian glycoprotein processing enzyme glucosidase I.[4] This high degree of selectivity is rare and valuable, as promiscuous inhibition of multiple glycosidases can lead to off-target effects in a therapeutic context.[11]
The structural basis for this selectivity lies in the subtle yet critical differences in the architecture of the active sites among different glycosidases.[1] Even enzymes that process the same sugar moiety can have variations in the surrounding amino acid residues, creating unique pockets and electrostatic environments. This compound's specific arrangement of hydroxyl groups and the stereochemistry of its indolizidine core fit snugly into the active site of amyloglucosidase but fail to achieve a stable, inhibitory binding conformation in the active sites of other tested enzymes.
Figure 2: Conceptual diagram of this compound's enzyme selectivity.
Methodology: A Protocol for Characterizing Amyloglucosidase Inhibition
A self-validating and reproducible protocol is essential for accurately determining the inhibitory profile of compounds like this compound. The following is a detailed workflow based on established methodologies.[12]
Principle of the Assay
This assay measures the activity of amyloglucosidase by quantifying the amount of glucose released from a starch substrate. The inhibitor's effect is determined by the reduction in glucose production compared to an uninhibited control. The released glucose is subsequently measured using a coupled enzyme system (glucose oxidase and peroxidase), which results in a colorimetric signal directly proportional to the glucose concentration.
Detailed Step-by-Step Protocol
A. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5. Prepare by dissolving sodium acetate trihydrate in ultrapure water and adjusting the pH with 1 M HCl.
-
Substrate Solution: 1% (w/v) soluble potato starch in Assay Buffer. Heat gently (60-80°C) to dissolve completely. Prepare this solution fresh daily.
-
Enzyme Solution: Prepare a stock solution of amyloglucosidase from Aspergillus niger in cold ultrapure water. Immediately before the assay, dilute the stock solution with Assay Buffer to a final working concentration (e.g., 0.5 units/mL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Inhibitor (this compound) Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in Assay Buffer. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Glucose Assay Reagent: Use a commercial kit containing glucose oxidase, peroxidase, and a suitable chromogen (e.g., o-dianisidine or ABTS). Reconstitute according to the manufacturer's instructions.
B. Inhibition Assay (96-well plate format):
-
Plate Setup: Designate wells for blanks (no enzyme), controls (no inhibitor), and inhibitor tests (varying concentrations).
-
Add Reagents: To each well, add in the following order:
-
50 µL of Assay Buffer.
-
10 µL of Inhibitor solution (or buffer for controls).
-
20 µL of Enzyme Solution (or buffer for blanks).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C or 55°C, depending on the enzyme source) for 10-20 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[12]
-
Initiate Reaction: Add 20 µL of the 1% Starch Solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the same temperature for a fixed time (e.g., 30 minutes). The time should be optimized to keep the control reaction within the linear range of the detection method.
-
Terminate Reaction & Develop Signal: Add 100 µL of the Glucose Assay Reagent to each well. Incubate at room temperature for 15-30 minutes, or as per the kit's instructions, to allow for color development.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.[13]
C. Data Analysis:
-
Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Determine Ki: To determine the inhibition type and calculate Ki, repeat the assay using multiple substrate concentrations. Analyze the data using a Dixon plot (1/velocity vs. inhibitor concentration) or Michaelis-Menten kinetics plots (e.g., Lineweaver-Burk plot).[10]
Figure 3: Experimental workflow for amyloglucosidase inhibition assay.
Expanded Biological Activities and Future Perspectives
While (+)-lentiginosine is defined by its selective inhibition of amyloglucosidase, its molecular framework has proven to be a versatile scaffold.
-
Hsp90 Inhibition: (+)-Lentiginosine has also been identified as a good inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.[7]
-
Enantiomeric Divergence: The non-natural enantiomer, (-)-lentiginosine, does not inhibit glycosidases but instead induces caspase-dependent apoptosis in various tumor cell lines, while being significantly less cytotoxic to non-transformed cells.[6][7] This remarkable functional switch between enantiomers highlights the subtle stereoelectronic features that dictate molecular recognition and biological outcomes.
The high selectivity of (+)-lentiginosine makes it an excellent tool for basic research, allowing scientists to probe the function of specific glycosidases in complex biological systems without widespread off-target effects. For drug development professionals, this compound serves as a valuable lead compound. Its indolizidine core can be chemically modified to enhance potency, improve pharmacokinetic properties, or even alter its selectivity profile to target other medically relevant glycosidases.
Conclusion
This compound exemplifies the principles of rational enzyme inhibition through its specific, competitive, and stereochemically dependent interaction with amyloglucosidase. Its profile is characterized by a moderate potency but exceptionally high selectivity, distinguishing it from many other glycosidase inhibitors. The divergent biological activities of its stereoisomers provide profound insight into the nature of molecular recognition by biological macromolecules. A thorough understanding of its inhibitory profile, grounded in robust and reproducible experimental protocols, is crucial for leveraging this fascinating molecule as both a research tool and a foundational scaffold for future therapeutic development.
References
-
Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886–1891. [Link]
-
Dittmer, J. (2023). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 100(9), 3736–3741. [Link]
-
Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. J. (2000). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 10(10), 1073-1082. [Link]
-
Nakagawa, S., et al. (2020). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. Molecules, 25(12), 2854. [Link]
-
Goti, A., et al. (2017). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules, 22(9), 1433. [Link]
-
Gao, H., et al. (2020). Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor. Molecules, 25(21), 5086. [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Kuzmic, P. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Analytical Biochemistry, 389(2), 156-161. [Link]
-
Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of this compound. Glycobiology, 20(5), 577-586. [Link]
-
Watson, A. A., et al. (2001). Alkaloid Glycosidase Inhibitors. Phytochemistry, 56(3), 265-295. [Link]
-
Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of this compound and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. [Link]
-
Faulkner, C., et al. (2024). The hexosamine biosynthetic pathway rescues lysosomal dysfunction in Parkinson's disease patient iPSC derived midbrain neurons. Nature Communications, 15(1), 5173. [Link]
-
Kemper, R. A., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Omega, 9(15), 17357-17364. [Link]
-
Tan, Y. N., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. RSC Advances, 11(5), 2909-2923. [Link]
-
Cardona, F., et al. (2005). New concise total synthesis of (+)-lentiginosine and some structural analogues. The Journal of Organic Chemistry, 70(16), 6552-6555. [Link]
-
Mattson, M. P. (2014). Early Involvement of Lysosome Dysfunction in the Degeneration of Cerebral Cortical Neurons Caused by the Lipid Peroxidation Product 4-hydroxynonenal. Journal of Neurochemistry, 128(2), 299-310. [Link]
-
Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids. Natural Product Reports, 25(1), 139-165. [Link]
-
Chandra, K. L., Chandrasekhar, M., & Singh, V. K. (2002). Total synthesis of (-)- and (+)-lentiginosine. The Journal of Organic Chemistry, 67(13), 4630-4633. [Link]
-
Burbulla, L. F., & Kruger, R. (2011). The Emerging Role of the Lysosome in Parkinson's Disease. Journal of Parkinson's Disease, 1(2), 127-138. [Link]
-
Rowles, I., & Ness, J. E. (2022). Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity. Frontiers in Catalysis, 2. [Link]
-
Cardona, F., et al. (2006). A Stereoselective Synthesis of this compound. Organic Letters, 8(17), 3793-3795. [Link]
-
Sanchez-Ferrer, A., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(23), 15286. [Link]
-
Molyneux, R. J., et al. (1986). 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase. Biochemical and Biophysical Research Communications, 139(3), 1042-1046. [Link]
-
Zhang, B., et al. (2021). Inhibition of α-amylase and amyloglucosidase by nanocrystalline cellulose and spectroscopic analysis of their binding interaction mechanism. Food Chemistry, 345, 128795. [Link]
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Li, Y., et al. (2023). Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms. Molecules, 28(15), 5786. [Link]
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Kokubo, S. (2017). 8 Engineering enzyme selectivity. Enzyme Engineering, 217-244. [Link]
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Ardestani, A., & Mattson, M. P. (2014). Early Involvement of Lysosome Dysfunction in the Degeneration of Cerebral Cortical Neurons Caused by the Lipid Peroxidation Product 4-Hydroxynonenal. Journal of Neurochemistry, 128(2), 299-310. [Link]
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Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. [Link]
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Feingold, K. R. (Ed.). (2024). Alpha Glucosidase Inhibitors. StatPearls. [Link]
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Abu-Remaileh, M. (2023). Lysosome function in brain health and disease; from tool development to novel biology. YouTube. [Link]
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Kazeem, M. I., et al. (2013). In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. Journal of Pharmacy & Bioallied Sciences, 5(3), 213-217. [Link]
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Ubiali, D., et al. (2018). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(1), 1. [Link]
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Taylor & Francis. (n.d.). Indolizidine alkaloids – Knowledge and References. Taylor & Francis Online. [Link]
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Ortiz Mellet, C., et al. (2011). Glycosidase Inhibitors and Effectors as Therapeutic Tools. Anales de Química, 107(2), 119-129. [Link]
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Si, K., et al. (2021). In vitro α amylase and amyloglucosidase inhibitory activities of selected underutilized cereals, yams and root. Journal of Nutritional Science and Vitaminology, 67(2), 122-127. [Link]
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Methodological & Application
Application Notes and Protocols for (-)-Lentiginosine in Cell Culture Experiments
Introduction: Unveiling the Therapeutic Potential of a Chiral Iminosugar
Lentiginosine is a naturally occurring dihydroxyindolizidine alkaloid, a class of compounds known as iminosugars, which are potent inhibitors of glycosidase enzymes.[1][2] These enzymes are critical for the proper folding and quality control of glycoproteins within the endoplasmic reticulum (ER).[3] While the natural enantiomer, (+)-Lentiginosine, exhibits inhibitory activity against amyloglucosidases and the molecular chaperone Hsp90, it is the synthetic, non-natural enantiomer, (-)-Lentiginosine , that has garnered significant interest in cancer research.[1][4] This specific stereoisomer is endowed with a potent pro-apoptotic activity against a variety of tumor cell lines, while showing significantly lower cytotoxicity towards non-transformed cells.[4][5]
This document provides a comprehensive guide for researchers utilizing (-)-Lentiginosine in cell culture. It details the underlying mechanism of action, provides validated protocols for its application, and outlines key assays to robustly measure its biological effects. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific models and research questions.
Scientific Foundation: Mechanism of Action
The pro-apoptotic activity of (-)-Lentiginosine is rooted in its ability to inhibit α-glucosidases.[5] This inhibition disrupts a critical step in the maturation of N-linked glycoproteins in the ER, leading to a cascade of cellular stress that culminates in programmed cell death.
-
Inhibition of Glycan Trimming: In the ER, newly synthesized glycoproteins undergo a quality control cycle. α-glucosidases I and II are responsible for trimming terminal glucose residues from the N-linked glycan chains. (-)-Lentiginosine inhibits these enzymes, causing the accumulation of improperly folded glycoproteins.[3]
-
Induction of ER Stress: The buildup of misfolded proteins overwhelms the ER's folding capacity, triggering the Unfolded Protein Response (UPR), a state known as ER stress.[6][7] While initially a pro-survival response, prolonged or severe ER stress shifts the balance towards apoptosis.[6][8]
-
Activation of the Intrinsic Apoptotic Pathway: ER stress induced by (-)-Lentiginosine activates the mitochondrial or intrinsic pathway of apoptosis.[5][9] This is characterized by:
-
Upregulation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and downregulation of anti-apoptotic members.[9]
-
Loss of mitochondrial membrane potential (MMP).[9]
-
Release of cytochrome c from the mitochondria into the cytosol.[5][9]
-
Activation of initiator caspase-9, which in turn activates executioner caspases (like caspase-3/7) to dismantle the cell.[5][9]
-
Crucially, this apoptotic cascade has been shown to be independent of the p53 tumor suppressor protein, making (-)-Lentiginosine a potentially valuable agent for cancers with mutated or deficient p53.[5][9]
Caption: Mechanism of (-)-Lentiginosine-induced apoptosis.
Preparation and Handling of (-)-Lentiginosine
The fidelity of any cell-based assay begins with the correct preparation of the test compound.
Materials:
-
(-)-Lentiginosine powder (CAS: 125279-72-3)[10]
-
Sterile, serum-free cell culture medium (e.g., RPMI 1640, DMEM) or sterile PBS
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Protocol 1: Preparation of (-)-Lentiginosine Stock Solution
Causality: (-)-Lentiginosine has been shown to be soluble directly in aqueous solutions like cell culture medium.[9] This avoids the potential confounding effects of organic solvents such as DMSO.[11][12] A high-concentration, sterile-filtered stock solution is essential for accurate and reproducible dilutions.
-
Calculation: Determine the required mass of (-)-Lentiginosine to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound (C₈H₁₅NO₂) is 157.21 g/mol .[10]
-
Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x 0.15721
-
-
Dissolution: Aseptically weigh the calculated amount of (-)-Lentiginosine powder and transfer it to a sterile microcentrifuge tube. Add the corresponding volume of sterile, serum-free culture medium or PBS.
-
Solubilization: Vortex the solution thoroughly. If needed, gently warm the solution to 37°C for 5-10 minutes to aid dissolution.[2]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical to prevent contamination of cell cultures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use.
Core Experimental Protocols
The following protocols provide a validated workflow for investigating the effects of (-)-Lentiginosine.
Caption: Recommended experimental workflow for (-)-Lentiginosine studies.
Protocol 2: Determining the Optimal Working Concentration
Causality: Before investigating the mechanism, it is essential to determine the concentration range over which (-)-Lentiginosine is cytotoxic to your specific cell line. An IC₅₀ (half-maximal inhibitory concentration) value provides a quantitative measure of potency and guides the selection of doses for subsequent mechanistic experiments.[13][14]
Table 1: Reported Effective Concentrations of (-)-Lentiginosine
| Cell Line | Type | Effective Concentration Range | Observation Time | Reference |
|---|---|---|---|---|
| MOLT-3 | T-cell Leukemia | 50 - 250 µM | 18 hours | [9] |
| SH-SY5Y | Neuroblastoma | 50 - 250 µM | 18 hours | [4][9] |
| HT-29 | Colon Adenocarcinoma | 100 - 250 µM | 18 hours | [4][9] |
| PBMC | Normal Lymphocytes | > 500 µM | 18 hours |[4] |
Method: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treatment: Prepare serial dilutions of (-)-Lentiginosine in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium only) to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 18, 24, or 48 hours) at 37°C and 5% CO₂.[4][9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the (-)-Lentiginosine concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Analysis of Apoptosis Induction
Causality: To confirm that cell death occurs via the intrinsic apoptotic pathway, it is necessary to measure key molecular markers of this process. Western blotting can detect changes in protein levels and activation, while activity assays provide a functional readout.
Method A: Western Blot for Apoptotic Markers
-
Cell Treatment and Lysis: Plate cells and treat with (-)-Lentiginosine at concentrations around the IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for the desired time (e.g., 18 hours).[9] Include a vehicle control. Harvest and lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic proteins. Recommended antibodies include:
-
Cleaved Caspase-9
-
Cleaved Caspase-3
-
Bax
-
Cytochrome c (requires cytosolic fraction for release detection)
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
Method B: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate (white-walled for luminescence) and treat with (-)-Lentiginosine as described above.
-
Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well according to the manufacturer's protocol.[15] This reagent contains a luminogenic caspase-3/7 substrate and lyses the cells.
-
Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of caspase activity.
Protocol 4: Analysis of Glycoprotein Processing
Causality: To directly validate that (-)-Lentiginosine is engaging its target and inhibiting glycosidases within the cell, one can observe its effect on the processing of N-linked glycoproteins. Inhibiting glycan trimming often results in glycoproteins retaining a higher molecular weight, which can be detected as a mobility shift on a Western blot.
-
Cell Treatment: Treat cells with varying concentrations of (-)-Lentiginosine for a sufficient duration to affect newly synthesized proteins (e.g., 24 hours).
-
Lysis and Western Blotting: Prepare cell lysates and perform Western blotting as described in Protocol 3A.
-
Antibody Probing: Probe the membrane with an antibody against a known, abundant N-linked glycoprotein (e.g., EGFR, integrin subunits).
-
Analysis: Compare the bands for the target glycoprotein between the control and treated lanes. A slight upward shift in the molecular weight of the band in the treated lanes indicates a failure to trim the glycan chains, confirming the inhibitory action of (-)-Lentiginosine.
Conclusion and Future Directions
(-)-Lentiginosine represents a promising class of anti-cancer compounds that selectively induce apoptosis in tumor cells through a well-defined mechanism involving ER stress and the intrinsic apoptotic pathway. The protocols detailed herein provide a robust framework for researchers to explore its efficacy in various cancer models. By systematically determining optimal concentrations and validating the mechanism of action through molecular assays, researchers can confidently advance our understanding of this unique iminosugar and its potential translation into novel therapeutic strategies.
References
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Cenci, E., et al. (2011). D(−)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent. Cell Death & Disease, 2(3), e139. [Link]
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Hansen, M. B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 10(9), e0137735. [Link]
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Ghavami, S., et al. (2008). novel proapoptotic activity of nonnatural enantiomer of this compound. Glycobiology, 18(7), 525-535. [Link]
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ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? [Link]
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Mastino, A., et al. (2012). D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent. Cell Death & Disease. [Link]
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Cenci, E., et al. (2011). D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent. PubMed. [Link]
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Hidayati, D. N., et al. (2024). Cytotoxic Activity and Apoptosis by Extract and Ethyl Acetate Fraction of Hibiscus tiliaceus Linn in 4T1 Cell Line. Jurnal Kefarmasian Indonesia. [Link]
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Gunda, V., et al. (2016). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Biomicrofluidics. [Link]
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Wang, N., et al. (2020). An Integrated Proteomic and Glycoproteomic Investigation Reveals Alterations in the N-Glycoproteomic Network Induced by 2-Deoxy-D-Glucose in Colorectal Cancer Cells. MDPI. [Link]
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Paciotti, S., et al. (2014). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PLoS One. [Link]
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Song, G., et al. (2022). An N-glycoproteomic site-mapping analysis reveals glycoprotein alterations in esophageal squamous cell carcinoma. BMC Medicine. [Link]
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Kim, J. H., et al. (2022). Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases. International Journal of Molecular Sciences. [Link]
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Elbein, A. D., & Molyneux, R. J. (1999). Alkaloid Glycosidase Inhibitors. PubMed Central. [Link]
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Zhang, R., et al. (2019). Role of endoplasmic reticulum stress in apoptosis induced by HK2 inhibitor and its potential as a new drug combination strategy. Cell Death & Disease. [Link]
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ResearchGate. (2017). How to prep stock solution of digitonin? [Link]
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Dennis, J. W., et al. (2009). Protein Glycosylation in Cancer. PubMed Central. [Link]
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Eizirik, D. L., et al. (2008). Endoplasmic reticulum stress-induced apoptosis and auto-immunity in diabetes. PubMed. [Link]
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Pharmaffiliates. (n.d.). (-)-Lentiginosine. [Link]
-
Hakomori, S. (2002). Perspectives on the significance of altered glycosylation of glycoproteins in cancer. Cancer Research. [Link]
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Safarzadeh, E., et al. (2020). An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells. PubMed Central. [Link]
-
Li, G., et al. (2014). Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca(2+) homeostasis in human adenoid cystic carcinoma cells. Cell Death & Disease. [Link]
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Application Notes and Protocols: A Researcher's Guide to Investigating Lentiginosine's Impact on Hsp90 and its Clientele
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously investigate the effects of Lentiginosine on the molecular chaperone Hsp90 and its downstream client proteins. The protocols herein are designed to be self-validating, offering a logical progression from initial biochemical assays to cell-based functional outcomes.
Introduction: The Therapeutic Potential of Targeting Hsp90 with this compound
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone that facilitates the proper folding, stability, and activity of a wide array of "client" proteins.[1] Many of these clients are key signaling molecules, such as protein kinases, transcription factors, and steroid hormone receptors, that are often implicated in the development and progression of cancer.[2][3] The dependence of cancer cells on Hsp90 to maintain the function of these oncoproteins makes it a compelling target for therapeutic intervention.[4]
This compound, a naturally occurring iminosugar, has emerged as a promising inhibitor of Hsp90.[5] Unlike many conventional Hsp90 inhibitors that target the N-terminal ATP-binding pocket, (+)-Lentiginosine has been shown to bind to the middle domain of Hsp90.[6] This interaction allosterically modulates Hsp90's ATPase activity and its chaperone function, leading to the degradation of its client proteins and potentially inducing apoptosis in cancer cells.[6][7] The non-natural enantiomer, (-)-lentiginosine, has also demonstrated pro-apoptotic effects on various tumor cells.[5][7]
This guide will provide a detailed experimental roadmap to dissect the molecular consequences of this compound treatment, focusing on its direct engagement with Hsp90, the subsequent impact on client protein stability, and the ultimate cellular fate.
Section 1: Biochemical Characterization of the this compound-Hsp90 Interaction
The initial phase of investigation focuses on quantifying the direct interaction between this compound and Hsp90 at a biochemical level.
In Vitro Hsp90 ATPase Activity Assay
Rationale: The Hsp90 chaperone cycle is intrinsically linked to its ATPase activity.[8] this compound has been reported to inhibit this activity.[6] A colorimetric assay measuring the release of inorganic phosphate (Pi) from ATP hydrolysis provides a direct readout of Hsp90 inhibition.[9]
Protocol:
-
Reagents:
-
Recombinant human Hsp90α protein
-
This compound (and vehicle control, e.g., DMSO)
-
ATP solution (1 mM)
-
Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant Hsp90 (e.g., 50-100 nM).
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control to the reaction mixture.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate for 20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
Generate a standard curve using the phosphate standard to quantify the amount of Pi produced.
-
Calculate the percentage of Hsp90 ATPase inhibition for each this compound concentration.
-
Data Presentation:
| This compound (µM) | Absorbance (630 nm) | Pi Produced (nmol) | % Inhibition |
| 0 (Vehicle) | 0.85 | 10.2 | 0 |
| 0.1 | 0.80 | 9.6 | 5.9 |
| 1 | 0.65 | 7.8 | 23.5 |
| 10 | 0.40 | 4.8 | 52.9 |
| 100 | 0.25 | 3.0 | 70.6 |
Section 2: Cellular Target Engagement and Client Protein Destabilization
Moving into a cellular context, the following protocols are designed to confirm that this compound engages Hsp90 within the cell and subsequently leads to the degradation of its client proteins.
Cellular Thermal Shift Assay (CETSA)
Rationale: The binding of a ligand to its target protein can increase the protein's thermal stability.[10] CETSA is a powerful method to verify target engagement in a cellular environment by measuring changes in the thermal denaturation profile of the target protein upon ligand binding.[11]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, HCT116) to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle for 2-4 hours.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific for Hsp90.
-
Quantify the band intensities to generate a melting curve for both vehicle- and this compound-treated samples.
-
Data Presentation:
| Temperature (°C) | Hsp90 Band Intensity (Vehicle) | Hsp90 Band Intensity (this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 90 | 98 |
| 55 | 75 | 92 |
| 60 | 50 | 80 |
| 65 | 20 | 60 |
| 70 | 5 | 30 |
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Analysis of Hsp90 Client Protein Degradation
Rationale: Inhibition of Hsp90's chaperone function leads to the misfolding and subsequent proteasomal degradation of its client proteins.[12][13] A cycloheximide chase assay followed by Western blotting can be used to assess the stability of key Hsp90 clients in the presence of this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle for a predetermined time (e.g., 6, 12, or 24 hours).
-
Add cycloheximide (a protein synthesis inhibitor, e.g., 50 µg/mL) to all wells.[14]
-
-
Time Course Collection:
-
Harvest cell lysates at various time points after cycloheximide addition (e.g., 0, 2, 4, 8 hours).
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a Bradford or BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to the loading control and the 0-hour time point.
-
Data Presentation:
| Time after CHX (hr) | Akt Level (Vehicle) | Akt Level (this compound) | Raf-1 Level (Vehicle) | Raf-1 Level (this compound) |
| 0 | 100% | 100% | 100% | 100% |
| 2 | 95% | 70% | 98% | 75% |
| 4 | 90% | 45% | 92% | 50% |
| 8 | 85% | 20% | 88% | 25% |
Hsp90 Chaperone Cycle and this compound Inhibition
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Probing the Allosteric Inhibition of Hsp90 by Lentiginosine Using Surface Plasmon Resonance
Application Note & Protocol
Introduction: Unveiling a Novel Interaction with a Key Chaperone
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a vast array of "client" proteins.[1][2] Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, which are often implicated in the development and progression of cancer.[1] This makes Hsp90 a compelling therapeutic target for oncology.[1] While numerous Hsp90 inhibitors have been developed that target the N-terminal ATP-binding site, the discovery of molecules that modulate Hsp90 function through alternative mechanisms is of significant interest for developing novel cancer therapeutics.[3][4]
Lentiginosine, a natural iminosugar, has been identified as an inhibitor of Hsp90.[1][5][6] Unlike many conventional Hsp90 inhibitors, studies have shown that (+)-Lentiginosine does not bind to the ATP-binding site but rather interacts with the middle domain of Hsp90.[1][5] This allosteric mode of inhibition presents a unique opportunity for modulating Hsp90 activity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing Surface Plasmon Resonance (SPR) to quantitatively characterize the binding kinetics of this compound to Hsp90. SPR is a powerful, label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[7][8][9][10][11] By immobilizing Hsp90 on a sensor chip and flowing solutions of this compound over the surface, one can precisely determine the association and dissociation rates of the interaction, and subsequently calculate the binding affinity. This guide will provide both the theoretical underpinnings and a practical, step-by-step protocol for conducting this experiment, enabling a robust and insightful analysis of this important drug-target interaction.
Scientific Rationale: Why SPR is the Ideal Tool
The study of small molecule-protein interactions, particularly those involving allosteric inhibitors, requires a technique that can provide high-quality kinetic data. SPR offers several distinct advantages for characterizing the this compound-Hsp90 binding event:
-
Real-Time, Label-Free Detection: SPR measures the change in refractive index at the sensor surface as the analyte (this compound) binds to the immobilized ligand (Hsp90).[8][11] This eliminates the need for fluorescent or radioactive labels that could potentially interfere with the binding interaction.
-
Kinetic and Affinity Data: A single SPR experiment can yield a wealth of information, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).[12] This detailed kinetic profile provides a deeper understanding of the binding mechanism beyond simple affinity measurements.
-
High Sensitivity: Modern SPR instruments are highly sensitive and can detect the binding of low molecular weight compounds like this compound (MW: 157.21 g/mol ) to a much larger protein like Hsp90.[13]
-
Mechanism of Action Insights: By comparing the binding of this compound to different Hsp90 domains or in the presence of other known ligands, SPR can be used to further elucidate its allosteric mechanism of action.
Experimental Design and Workflow
The overall workflow for studying the this compound-Hsp90 interaction using SPR involves several key stages, from preparation to data analysis.
Caption: Overall workflow for the SPR-based analysis of this compound-Hsp90 binding.
Materials and Reagents
Equipment:
-
Surface Plasmon Resonance (SPR) instrument (e.g., Biacore series, ProteOn XPR36, etc.)
-
Microcentrifuge
-
pH meter
-
Analytical balance
-
Calibrated pipettes
Consumables:
-
CM5 sensor chip (or equivalent carboxylated sensor surface)
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Microcentrifuge tubes
-
Pipette tips
Reagents:
-
Recombinant human Hsp90 (full-length or middle domain, high purity)
-
(+)-Lentiginosine (high purity)
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a common starting point.
-
Immobilization Buffers: 10 mM Sodium acetate buffers at various pH values (e.g., 4.0, 4.5, 5.0, 5.5) for pH scouting.
-
Regeneration Solution: A low pH buffer such as 10 mM Glycine-HCl, pH 2.5 is often effective.[14] This will need to be optimized.
-
High-purity water (Milli-Q or equivalent)
-
Dimethyl sulfoxide (DMSO), if required for this compound stock solution.
Detailed Experimental Protocol
Part 1: Preparation of Reagents and Protein
-
Hsp90 Preparation:
-
Reconstitute or dilute the purified Hsp90 into the desired immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0). The final concentration for immobilization is typically in the range of 10-50 µg/mL.
-
Centrifuge the protein solution at >10,000 x g for 5 minutes to remove any aggregates.
-
-
This compound Preparation:
-
Prepare a high-concentration stock solution of (+)-Lentiginosine (e.g., 10 mM) in the running buffer. If solubility is an issue, a small amount of DMSO can be used, but the final DMSO concentration in the analyte solutions should be kept constant and ideally below 1%.
-
Prepare a serial dilution of this compound in the running buffer. A typical concentration range for an interaction with a Kₗ in the nanomolar range would be from 0.02 µM to 1 µM.[15] It is advisable to include a zero-analyte (buffer only) injection for double referencing.
-
-
Buffer Preparation:
-
Prepare all buffers and filter them through a 0.22 µm filter. Degas the buffers before use to prevent air bubbles in the microfluidic system.
-
Part 2: Immobilization of Hsp90 on a CM5 Sensor Chip
The goal is to covalently attach Hsp90 to the sensor surface via amine coupling. A reference flow cell should be prepared in parallel using the same activation and deactivation chemistry but without the protein immobilization step.
Caption: The three main steps of amine coupling for Hsp90 immobilization.
-
Surface Activation:
-
Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.
-
-
Hsp90 Immobilization:
-
Immediately inject the prepared Hsp90 solution over the activated surface. The injection time will depend on the desired immobilization level (typically aiming for 2000-4000 Response Units (RU)).
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining NHS-esters on the surface.
-
Part 3: Kinetic Analysis of this compound Binding
-
System Equilibration:
-
Allow the running buffer to flow over the sensor surface until a stable baseline is achieved.
-
-
Binding Cycle:
-
Association: Inject the lowest concentration of this compound over both the Hsp90-immobilized and the reference flow cells for a defined period (e.g., 120-180 seconds) at a high flow rate (e.g., 30 µL/min) to minimize mass transport limitation.
-
Dissociation: Switch back to the running buffer and monitor the dissociation for a sufficient time (e.g., 300-600 seconds) to observe a significant portion of the dissociation curve.
-
Regeneration: If necessary, inject the optimized regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Repeat for all Concentrations:
-
Repeat the binding cycle for all concentrations of this compound, typically in order of increasing concentration. Include several buffer-only injections throughout the experiment for referencing.
-
Data Analysis and Interpretation
The output of an SPR experiment is a sensorgram, which plots the response (in RU) against time.
-
Data Processing:
-
The raw data is processed by subtracting the signal from the reference flow cell and then subtracting the signal from a buffer-only injection (double referencing). This corrects for bulk refractive index changes and non-specific binding.
-
-
Kinetic Fitting:
-
The processed sensorgrams for all this compound concentrations are then globally fitted to a suitable kinetic model. For a simple 1:1 interaction, the Langmuir binding model is often used.
-
This fitting process will yield the association rate constant (kₐ, in M⁻¹s⁻¹) and the dissociation rate constant (kₔ, in s⁻¹).
-
-
Affinity Calculation:
-
The equilibrium dissociation constant (Kₗ) is calculated from the ratio of the rate constants: Kₗ = kₔ / kₐ
-
The Kₗ value represents the concentration of analyte at which 50% of the ligand is occupied at equilibrium. A lower Kₗ value indicates a higher binding affinity.
-
Expected Quantitative Data
Based on published data, the interaction between (+)-Lentiginosine and Hsp90 is expected to be in the nanomolar range.[15] The following table provides an example of the kind of data that would be generated from a successful SPR experiment.
| Parameter | Symbol | Expected Value | Unit |
| Association Rate Constant | kₐ | 1 x 10⁵ - 1 x 10⁶ | M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₔ | 1 x 10⁻³ - 1 x 10⁻² | s⁻¹ |
| Equilibrium Dissociation Constant | Kₗ | ~24.7 | nM |
Note: These values are illustrative and will vary depending on the specific experimental conditions (temperature, buffer, Hsp90 construct, etc.).
Troubleshooting and Best Practices
-
Low Signal/No Binding:
-
Verify the activity of the immobilized Hsp90.
-
Ensure the this compound solution is correctly prepared and stable.
-
Optimize the immobilization level.
-
-
Non-Specific Binding:
-
Increase the salt concentration or add a non-ionic detergent to the running buffer.
-
Ensure the reference surface is properly prepared.
-
-
Mass Transport Limitation:
-
Use a higher flow rate during the association phase.
-
Immobilize a lower density of Hsp90 on the sensor surface.
-
-
Incomplete Regeneration:
-
Test a range of regeneration solutions (e.g., different pH values, high salt concentrations, or organic solvents) to find one that completely removes the analyte without damaging the immobilized Hsp90.
-
Conclusion
Surface Plasmon Resonance provides a robust and detailed method for characterizing the binding of this compound to Hsp90. By following the protocols and guidelines outlined in this application note, researchers can obtain high-quality kinetic and affinity data. This information is crucial for understanding the allosteric mechanism of Hsp90 inhibition by this compound and can significantly contribute to the development of novel therapeutic strategies targeting this key molecular chaperone. The finding that this compound binds to the middle domain of Hsp90 underscores the importance of exploring non-classical inhibitor binding sites, and SPR is an invaluable tool in this endeavor.[1][5]
References
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 30, 2026, from [Link]
-
Two chaperone sites in Hsp90 differing in substrate specificity and ATP dependence. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Dal Piaz, F., Vassallo, A., Chini, M. G., Cordero, F. M., Cardona, F., Pisano, C., et al. (2012). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PLOS ONE, 7(8), e43316. Retrieved January 30, 2026, from [Link]
-
Dal Piaz, F., Vassallo, A., Chini, M. G., Cordero, F. M., Cardona, F., Pisano, C., et al. (2012). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PMC. Retrieved January 30, 2026, from [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 30, 2026, from [Link]
-
Review: The HSP90 molecular chaperone—an enigmatic ATPase. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Peptide-Functionalized Localized Surface Plasmon Resonance (LSPR) Sensor for Label-Free Detection of HSP90. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Schasfoort, R. B. M. (Ed.). (2017). Surface Plasmon Resonance. Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Docking calculation results. Three dimensional models (A and B) of... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. (2020). YouTube. Retrieved January 30, 2026, from [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Natural iminosugar (+)-lentiginosine inhibits ATPase and chaperone activity of hsp90. (2012). Europe PMC. Retrieved January 30, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
SPR analysis results. Sensorgrams obtained by injecting different... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Surface Plasmon Resonance (SPR) Studies on the Interactions of Carotenoids and Their Binding Proteins. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Abdiche, Y. N., Malashock, D. S., Pinkerton, A., & Pons, J. (2017). Determination of High-affinity Antibody-antigen Binding Kinetics Using Four Biosensor Platforms. Journal of Visualized Experiments, (122), 55485. Retrieved January 30, 2026, from [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2024). MDPI. Retrieved January 30, 2026, from [Link]
-
Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). Aptamers. Retrieved January 30, 2026, from [Link]
Sources
- 1. Natural iminosugar (+)-lentiginosine inhibits ATPase and chaperone activity of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound | C8H15NO2 | CID 130407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 15. Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
methods for studying the downstream effects of Hsp90 inhibition by Lentiginosine
Application Note: Elucidating the Downstream Signaling & Hsp90-Modulatory Mechanism of Lentiginosine
Executive Summary
This guide details the methodologies for characterizing the interaction between the indolizidine alkaloid This compound and the molecular chaperone Hsp90 .[1] Unlike classical Hsp90 inhibitors (e.g., Geldanamycin, 17-AAG) that competitively bind the N-terminal ATP pocket, (+)-Lentiginosine has been identified as a Middle Domain (MD) modulator . This distinct mechanism requires specific protocols to verify binding, assess ATPase suppression, and map downstream client protein degradation.
This document differentiates between the natural enantiomer (+)-Lentiginosine (a potent Hsp90/amyloglucosidase inhibitor) and the synthetic enantiomer (-)-Lentiginosine (a pro-apoptotic agent), providing a rigorous framework for studying their downstream biological effects.[2]
Mechanistic Background & Experimental Logic
The Unique Mode of Action
Hsp90 relies on ATP hydrolysis to drive the conformational cycle required for client protein folding. Most inhibitors compete for the N-terminal ATP binding site. However, (+)-Lentiginosine binds to the Middle Domain , a region critical for:
-
ATP Hydrolysis Regulation: It houses the catalytic loop (Arg380) necessary for ATP hydrolysis.
-
Co-chaperone Binding: It serves as the docking site for Aha1 and client proteins (e.g., Akt, HER2).
Causality Chain:
Binding to MD
Pathway Visualization
Figure 1: The downstream cascade triggered by Middle Domain modulation of Hsp90 by (+)-Lentiginosine.
Protocol Suite: Validation & Downstream Analysis
Protocol A: Differentiating Binding Modes (The "Negative" Control)
Objective: Prove that this compound does not bind the N-terminal ATP pocket (unlike Geldanamycin). Principle: Fluorescence Polarization (FP).[3][4] If the compound binds the ATP pocket, it will displace a fluorescent tracer (FITC-Geldanamycin).
Materials:
-
Recombinant Human Hsp90α.
-
Tracer: FITC-Geldanamycin (FITC-GDA).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40.
Step-by-Step:
-
Preparation: Dilute Hsp90α to 50 nM in Assay Buffer.
-
Tracer Addition: Add FITC-GDA (final conc. 5 nM).
-
Treatment: Add (+)-Lentiginosine (titration: 0.1 µM to 100 µM).
-
Incubation: 3 hours at 4°C (equilibrium).
-
Measurement: Read Polarization (mP) on a multimode plate reader (Ex: 485nm, Em: 535nm).
Interpretation:
-
Geldanamycin: Significant drop in mP (displacement of tracer).
-
This compound: No change in mP (tracer remains bound). This confirms the inhibitor acts outside the ATP pocket.
Protocol B: Regenerative Coupled Enzyme ATPase Assay
Objective: Confirm that despite non-competitive binding, the function (ATP hydrolysis) is inhibited. Principle: ATP hydrolysis produces ADP. Pyruvate Kinase (PK) converts ADP back to ATP using Phosphoenolpyruvate (PEP). Lactate Dehydrogenase (LDH) converts Pyruvate to Lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance (340nm) is proportional to Hsp90 ATPase activity.
Reaction Mix (per well):
-
100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2.
-
0.1 mM NADH.
-
1 mM PEP.
-
PK/LDH Mix (Sigma P0294).
-
Hsp90α (1 µM).
Workflow:
-
Pre-incubation: Incubate Hsp90 with this compound (10–500 µM) for 30 min at 37°C.
-
Initiation: Add ATP (1 mM) to start the reaction.
-
Kinetic Read: Measure Absorbance at 340nm every 30 seconds for 60 minutes.
-
Calculation: Calculate the slope (ΔA340/min). Compare % inhibition vs. DMSO control.
Protocol C: Downstream Client Protein Degradation (Western Blot)
Objective: Demonstrate the biological consequence of Hsp90 inhibition—the destabilization of oncogenic client proteins.[7][8][9][10]
Target Panel:
-
HER2/ErbB2: Highly sensitive Hsp90 client.
-
Akt (Protein Kinase B): Requires Hsp90 for stability.[8]
-
Raf-1: Classical client.
-
Hsp70: Critical Marker. Hsp90 inhibition often triggers a compensatory Heat Shock Response (HSR), upregulating Hsp70.
Experimental Design:
| Group | Treatment | Duration | Purpose |
|---|---|---|---|
| Vehicle | DMSO | 24h | Baseline expression |
| Test | (+)-Lentiginosine (IC50 & 2x IC50) | 6h, 12h, 24h | Time-dependent degradation |
| Rescue | This compound + MG132 (10 µM) | 24h | Crucial: Proves degradation is proteasome-dependent |
| Pos. Ctrl | 17-AAG (1 µM) | 24h | Standard Hsp90 inhibition profile |
Step-by-Step:
-
Cell Culture: Seed HER2+ breast cancer cells (e.g., SK-BR-3) or MCF-7.
-
Dosing: Apply treatments as defined in the table.
-
Lysis: Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
Immunoblotting:
-
Load 30 µg protein/lane.
-
Probe for HER2, Akt, Raf-1, Hsp70, and Actin (loading control).
-
-
Analysis: Densitometry.
-
Expected Result: Decrease in HER2/Akt/Raf-1 levels.
-
Rescue: Co-treatment with MG132 should restore client protein levels (accumulation of ubiquitinated forms may be visible).
-
Protocol D: Apoptosis & Mitochondrial Integrity (Outcomes)
Objective: Correlate molecular inhibition with cell death, specifically for the pro-apoptotic (-)-Lentiginosine or high-dose (+)-Lentiginosine.
Method 1: Annexin V/PI Staining (Flow Cytometry)
-
Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V+/PI+).
-
Note: (-)-Lentiginosine is known to trigger the intrinsic pathway.[11]
Method 2: Mitochondrial Membrane Potential (ΔΨm)
-
Reagent: JC-1 Dye.
-
Procedure:
-
Treat cells for 18–24 hours.
-
Stain with JC-1 (2 µM) for 30 min.
-
Flow Cytometry: Measure shift from Red fluorescence (aggregates, healthy mitochondria) to Green fluorescence (monomers, depolarized mitochondria).
-
Causality: Hsp90 inhibition destabilizes Bcl-2 family proteins (Mcl-1 is a client), leading to Bax/Bak activation and ΔΨm collapse.
-
Data Reporting & Analysis
Summary Table: Expected Phenotypes
| Marker | (+)-Lentiginosine (Hsp90 Modulator) | 17-AAG (N-term Inhibitor) | Interpretation |
| ATP Binding (FP Assay) | No Competition | Strong Competition | Lenti binds allosterically (Middle Domain). |
| ATPase Activity | Inhibited | Inhibited | Both stop the chaperone cycle. |
| HER2/Akt Levels | Decreased | Decreased | Client degradation confirms Hsp90 blockade. |
| Hsp70 Induction | Moderate/Low | High | MD inhibitors often induce less HSR than N-term inhibitors (check this specifically). |
| Proteasome Rescue | Yes (Levels restored) | Yes | Confirms ubiquitin-proteasome pathway. |
References
-
Cordero, F. M., et al. (2014). "Recent syntheses and biological activity of this compound and its analogues."[2] Current Topics in Medicinal Chemistry.
-
Grelli, S., et al. (2012). "D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent."[11] Cell Death & Disease.
-
Macchi, B., et al. (2010). "The novel proapoptotic activity of nonnatural enantiomer of this compound." Glycobiology.
-
Neckers, L., & Workman, P. (2012). "Hsp90 molecular chaperone inhibitors: are we there yet?" Clinical Cancer Research.
-
Trepel, J., et al. (2010). "Targeting the dynamic HSP90 complex in cancer." Nature Reviews Cancer.
-
Koga, F., et al. (2009). "Hsp90 inhibition transiently activates Src kinase and promotes Src-dependent Akt and Erk activation." Proceedings of the National Academy of Sciences.
-
Sato, S., et al. (2000). "Binding of geldanamycin to the N-terminal ATP-binding domain of Hsp90." Journal of Biological Chemistry.
Sources
- 1. Natural iminosugar (+)-lentiginosine inhibits ATPase and chaperone activity of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent syntheses and biological activity of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90 | PLOS One [journals.plos.org]
- 5. Luteolin sensitizes the antiproliferative effect of interferon α/β by activation of Janus kinase/signal transducer and activator of transcription pathway signaling through protein kinase A-mediated inhibition of protein tyrosine phosphatase SHP-2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 𝒟(−)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sussex.figshare.com [sussex.figshare.com]
- 10. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent [art.torvergata.it]
Application Notes & Protocols: Utilizing Lentiginosine for the Investigation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Abstract: The endoplasmic reticulum (ER) is a critical organelle for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations to this environment that overwhelm the ER's folding capacity result in a state known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of (+)-Lentiginosine, a natural iminosugar, as a tool to induce and study the mechanisms of ER stress and the UPR. We will delve into the molecular basis of Lentiginosine's action, provide detailed experimental protocols for its use in cell culture, and outline methods for the robust analysis of UPR activation.
Scientific Foundation: From Glycoprotein Folding to ER Stress Induction
The fidelity of protein synthesis is paramount to cellular function. For secreted and transmembrane proteins, this journey begins in the ER, where they undergo complex folding and quality control processes. A key modification is N-linked glycosylation, where an oligosaccharide precursor is attached to nascent polypeptide chains. This glycan tag is crucial for mediating interactions with ER-resident chaperones.
However, the induction of ER stress is not limited to disruption of glycosylation. The molecular chaperone Heat Shock Protein 90 (Hsp90) is also a critical component of the ER protein quality control machinery, responsible for the stabilization and correct folding of a wide array of "client" proteins. Inhibition of Hsp90 leads to the accumulation of its misfolded client proteins within the ER, serving as a potent and specific trigger for ER stress.
(+)-Lentiginosine, a naturally occurring indolizidine alkaloid, has been identified as a potent inhibitor of amyloglucosidase and, significantly for this application, an inhibitor of Hsp90.[1][2] By binding to the middle domain of Hsp90, (+)-Lentiginosine modulates its ATPase and chaperone activity.[2] This disruption of Hsp90 function provides a refined mechanism for inducing an ER-centric proteotoxic stress, making it a valuable tool for studying the cellular response to an accumulation of unfolded proteins.
Experimental Design & Protocols
A robust experimental design is crucial for accurately interpreting the effects of this compound. This involves careful selection of controls, appropriate concentration ranges, and time-course analyses.
This protocol details the treatment of a mammalian cell line (e.g., HeLa, HEK293, HepG2) with (+)-Lentiginosine to induce ER stress.
A. Materials
-
(+)-Lentiginosine (prepare a sterile 10-100 mM stock in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
DMSO (vehicle control)
-
Tunicamycin or Thapsigargin (positive controls for ER stress) [3]* Multi-well cell culture plates (6-well or 12-well recommended)
B. Procedure
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 18-24 hours.
-
Preparation of Working Solutions: On the day of the experiment, dilute the (+)-Lentiginosine stock solution in pre-warmed complete medium to the desired final concentrations. Prepare vehicle control (DMSO) and positive control (e.g., 1 µg/mL Tunicamycin or 100 nM Thapsigargin) plates in parallel.
-
Dose-Response (Initial Experiment): To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) for a fixed time point (e.g., 16-24 hours).
-
Time-Course (Initial Experiment): Using the optimal concentration determined above, treat cells for various durations (e.g., 4, 8, 16, 24 hours) to identify the peak of UPR activation.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound, vehicle, or positive controls.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the predetermined duration.
-
Harvesting: After incubation, wash the cells once with ice-cold PBS and proceed immediately to lysis for downstream protein (Protocol 2) or RNA (Protocol 3) analysis.
Western blotting is a cornerstone technique to visualize the activation of UPR signaling pathways by detecting the phosphorylation state or expression levels of key marker proteins. [4][5] A. Procedure
-
Cell Lysis: Lyse the harvested cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to Table 1 for recommended markers.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-Actin, GAPDH).
Table 1: Key UPR Protein Markers for Western Blot Analysis
| Target Protein | Pathway | Expected Change | Rationale for Analysis |
| p-PERK (Thr980) | PERK | Increase | Direct marker of PERK kinase activation. [6] |
| p-eIF2α (Ser51) | PERK | Increase | Key downstream substrate of PERK; indicates translational control. |
| ATF4 | PERK | Increase | Upregulated via preferential translation upon eIF2α phosphorylation. |
| BiP/GRP78 | All Pathways | Increase | Master ER chaperone; transcriptionally upregulated by ATF6 and XBP1s. [5] |
| CHOP/GADD153 | PERK/ATF6 | Increase | Pro-apoptotic transcription factor induced by severe or prolonged ER stress. [7] |
| XBP1s | IRE1α | Increase | The activated, spliced form of XBP1; a definitive marker of IRE1α activity. |
| Cleaved ATF6 (50 kDa) | ATF6 | Increase | The active N-terminal fragment of ATF6 following Golgi-mediated cleavage. [8] |
| β-Actin / GAPDH | Loading Control | No Change | Ensures equal protein loading across lanes for accurate quantification. |
Real-time quantitative PCR (RT-qPCR) measures the transcriptional output of the UPR, providing complementary data to Western blot analysis. [9] A. Procedure
-
RNA Isolation: From cells treated as in Protocol 1, isolate total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers (see Table 2).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of target genes using the comparative CT (ΔΔCT) method, normalizing to a stable housekeeping gene (e.g., ACTB, GAPDH).
Table 2: Key UPR Target Genes for RT-qPCR Analysis
| Gene Name | Encoded Protein | Pathway | Rationale for Analysis |
| XBP1s | XBP1 (spliced) | IRE1α | Directly measures the output of IRE1α-mediated mRNA splicing. [10] |
| HSPA5 | BiP/GRP78 | ATF6 / IRE1α | A primary target gene of the UPR, reflecting increased demand for chaperones. |
| DDIT3 | CHOP | PERK / ATF6 | Transcriptional upregulation is a hallmark of a robust ER stress response. |
| ATF4 | ATF4 | PERK | While regulated post-transcriptionally, its mRNA levels can also increase. |
| ACTB / GAPDH | β-Actin / GAPDH | Housekeeping | Used for normalization of gene expression data. |
Data Interpretation and Troubleshooting
-
Integrated Analysis: A comprehensive understanding requires integrating data from multiple assays. For example, observing an increase in p-PERK and p-eIF2α protein levels (Western blot) alongside increased DDIT3 (CHOP) mRNA (RT-qPCR) provides strong, multi-layered evidence for the activation of the PERK branch of the UPR.
-
Controls are Key: The vehicle control (DMSO) establishes the baseline. The positive controls (Tunicamycin/Thapsigargin) validate that the experimental system and assays are capable of detecting a UPR. Any effects observed with this compound should be significant relative to the vehicle and can be compared in magnitude and kinetics to the positive controls.
-
Apoptosis as a Functional Outcome: If CHOP levels are significantly elevated, it is logical to investigate downstream functional outcomes like apoptosis using assays for caspase-3/7 activity or Annexin V staining. The (-)-enantiomer of this compound is known to induce caspase-dependent apoptosis, making this a relevant endpoint to explore. [11]* Troubleshooting: If no UPR activation is observed, consider increasing the concentration of this compound or extending the incubation time. Conversely, if widespread cell death occurs at early time points, reduce the concentration to study the adaptive UPR phase before it switches to a terminal response.
References
-
Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of this compound and its analogues. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Goti, A., Cicchi, S., Cordero, F. M., Faggi, C., & Brandi, A. (2002). A Stereoselective Synthesis of this compound. Organic Letters. Available at: [Link]
-
Goti, A., et al. (2013). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PLoS ONE. Available at: [Link]
-
Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of this compound. Glycobiology. Available at: [Link]
-
Lee, J. H., et al. (2019). Caspase-8 Regulates Endoplasmic Reticulum Stress-Induced Necroptosis Independent of the Apoptosis Pathway in Auditory Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Averous, J., et al. (2022). Oligomannose-Type Glycan Processing in the Endoplasmic Reticulum and Its Importance in Misfolding Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Araujo, N., et al. (2020). Oxidoreductases in Glycoprotein Glycosylation, Folding, and ERAD. International Journal of Molecular Sciences. Available at: [Link]
-
Pastuszak, I., et al. (1990). This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry. Available at: [Link]
-
Li, M., et al. (2024). Cartilage Intermediate Layer Protein 2 Aggravates Hepatic Lipid Accumulation and Inflammation Through the IRE1α/XBP1 Pathway. International Journal of Molecular Sciences. Available at: [Link]
-
Nakagawa, S., et al. (2020). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. International Journal of Molecular Sciences. Available at: [Link]
-
Hetz, C., et al. (2020). Pharmacological targeting of the unfolded protein response for disease intervention. Nature Chemical Biology. Available at: [Link]
-
Tamara, S., et al. (2019). ER stress sensor Ire1 deploys a divergent transcriptional program in response to lipid bilayer stress. bioRxiv. Available at: [Link]
-
Cao, S. S., & Kaufman, R. J. (2014). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in Enzymology. Available at: [Link]
-
Samali, A., et al. (2010). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. International Journal of Cell Biology. Available at: [Link]
-
Sato, K., et al. (2024). Induction of Endoplasmic Reticulum Stress by Prodigiosin in Yeast Saccharomyces cerevisiae. Journal of Fungi. Available at: [Link]
-
Stephani, M., et al. (2023). Testing ER stress induction in Cultured Induced Neurons via measuring ATF4 protein level or XBP-1 mRNA splicing. Protocols.io. Available at: [Link]
-
Elbein, A. D., & Molyneux, R. J. (1999). Alkaloid Glycosidase Inhibitors. Comprehensive Natural Products Chemistry. Available at: [Link]
-
Thomas, D. D., et al. (2015). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research. Available at: [Link]
-
Szegezdi, E., et al. (2006). Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo. British Journal of Cancer. Available at: [Link]
-
Sato, K., et al. (2024). Induction of Endoplasmic Reticulum Stress by Prodigiosin in Yeast Saccharomyces cerevisiae. PubMed. Available at: [Link]
-
Hebert, D. N., et al. (1997). Lectins as chaperones in glycoprotein folding. Current Opinion in Structural Biology. Available at: [Link]
-
Signosis. (n.d.). Endoplasmic Reticulum Stress. Signosis. Available at: [Link]
-
Karagöz, G. E., et al. (2019). The Unfolded Protein Response: Detecting and Responding to Fluctuations in the Protein-Folding Capacity of the Endoplasmic Reticulum. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Bio-Techne. (n.d.). Unfolded Protein Response (UPR) Pathway and ER Stress FAQs. Bio-Techne. Available at: [Link]
-
ResearchGate. (n.d.). Primers for RT-qPCR of ER stress and Cell Apoptosis Regulatory Genes. ResearchGate. Available at: [Link]
-
Yang, R., et al. (2024). Tanshinone IIA Inhibits the Endoplasmic Reticulum Stress-Induced Unfolded Protein Response by Activating the PPARα/FGF21 Axis to Ameliorate Nonalcoholic Steatohepatitis. International Journal of Molecular Sciences. Available at: [Link]
-
An, Y., et al. (2021). Endoplasmic Reticulum Stress and Reactive Oxygen Species in Plants. International Journal of Molecular Sciences. Available at: [Link]
-
Vallo, S., et al. (2018). Induction of ER and mitochondrial stress by the alkylphosphocholine erufosine in oral squamous cell carcinoma cells. Oncotarget. Available at: [Link]
-
Kim, J. Y., et al. (2018). Analysis of Endoplasmic Reticulum (ER) Stress Induced during Somatic Cell Nuclear Transfer (SCNT) Process in Porcine SCNT Embryos. International Journal of Molecular Sciences. Available at: [Link]
-
Nolte, H., et al. (2018). Induction of the Endoplasmic-Reticulum-Stress Response: MicroRNA-34a Targeting of the IRE1α-Branch. International Journal of Molecular Sciences. Available at: [Link]
-
De la Torre, M. C., et al. (2014). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules. Available at: [Link]
-
Petrescu, S., et al. (2001). Folding enzymes in glycoproteins maturation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of ER stress-associated protein markers (GRP78...). ResearchGate. Available at: [Link]
-
Zeeshan, H., et al. (2016). Endoplasmic Reticulum Stress and Oxidative Stress in Cell Fate Decision and Human Disease. Antioxidants & Redox Signaling. Available at: [Link]
-
Demaret, T. G., et al. (2020). Chemically based transmissible ER stress protocols are unsuitable to study cell-to-cell UPR transmission. Bioscience Reports. Available at: [Link]
-
Panda, G. (2022). 8-epi-Swainsonine and ( + )- Dideoxy-Imino-Lyxitol b. Cherry. Available at: [Link]
-
Malhotra, J. D., & Kaufman, R. J. (2011). Endoplasmic Reticulum Stress and Associated ROS. Methods in Enzymology. Available at: [Link]
-
University of Groningen. (n.d.). Drug-Induced Endoplasmic Reticulum and Oxidative Stress Responses Independently Sensitize Toward TNF alpha-Mediated Hepatotoxicity. University of Groningen Research Portal. Available at: [Link]
Sources
- 1. Recent syntheses and biological activity of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Antibodies for ER Stress | Proteintech Group [ptglab.com]
- 8. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Endoplasmic Reticulum (ER) Stress Induced during Somatic Cell Nuclear Transfer (SCNT) Process in Porcine SCNT Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel proapoptotic activity of nonnatural enantiomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Aqueous Insolubility of Lentiginosine
Welcome to the technical support center for Lentiginosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the aqueous solubility of this compound. As an iminosugar, this compound is generally considered water-soluble, but researchers may encounter difficulties when preparing solutions in various aqueous buffers for experimental use. This guide offers a systematic approach to overcoming these challenges, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Step-by-Step Solutions for this compound Insolubility
Researchers may encounter challenges in dissolving this compound, particularly at higher concentrations or in specific buffer systems. This can manifest as a fine precipitate, cloudiness, or failure of the solid to dissolve completely. The following is a step-by-step guide to address these issues, rooted in the physicochemical properties of iminosugars and general best practices for small molecule handling.
Initial Observation: this compound Fails to Dissolve in Aqueous Buffer
If you are observing insolubility of this compound in your desired aqueous buffer, it is crucial to systematically investigate the potential causes. The following workflow provides a logical progression for troubleshooting this common issue.
Caption: Troubleshooting workflow for this compound insolubility.
Step 1: Verify the Quality and Handling of Solid this compound
Before troubleshooting the dissolution process, it is essential to confirm the quality of the starting material.
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Visual Inspection: Examine the solid this compound. It should be an off-white to beige solid. Any discoloration or unusual appearance could indicate degradation.
-
Proper Storage: Confirm that the compound has been stored under the recommended conditions, which is typically at 2-8°C in a tightly sealed container. Improper storage can lead to degradation and altered solubility.
Step 2: Optimize Physical Dissolution Parameters
Simple physical manipulations can often enhance the dissolution of a compound.
-
Sonication: Place the vial containing the this compound and buffer in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up solid aggregates and increase the surface area for dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
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Gentle Heating: Gently warm the solution to 37°C. For many compounds, solubility increases with temperature. However, be cautious with this approach as excessive heat can lead to degradation. Always check the stability of this compound at elevated temperatures if this method is employed.
Step 3: Evaluate the Impact of pH
This compound is an indolizidine alkaloid, and its solubility is likely pH-dependent. The nitrogen atom in the indolizidine ring system can be protonated, which generally increases aqueous solubility.
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Acidic Conditions: Try dissolving this compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). The protonation of the nitrogen atom at acidic pH should enhance its interaction with water molecules.
-
Systematic pH Titration: If the insolubility persists, a more systematic approach is to perform a solubility test at various pH values. This can be done by preparing small aliquots of this compound in buffers of varying pH (e.g., pH 4, 5, 6, 7, and 8) to identify the optimal pH for dissolution.
Step 4: Consider the Use of Co-solvents
If this compound remains insoluble in purely aqueous buffers, the use of a small amount of an organic co-solvent can be highly effective. This is a common practice for preparing stock solutions of small molecule inhibitors for biological assays.
-
DMSO or Ethanol: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO) or ethanol. This compound is generally soluble in these organic solvents.
-
Serial Dilution: Subsequently, dilute the stock solution into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your biological system. Most cell-based assays can tolerate up to 0.5-1% DMSO.
Step 5: Assess Buffer Composition and Concentration
The composition and ionic strength of the buffer can influence the solubility of small molecules.
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Buffer Type: Certain buffer salts can interact with the compound and reduce its solubility. If you are using a phosphate buffer, for instance, and encountering issues, try a different buffer system like HEPES or TRIS, if compatible with your experiment.
-
Ionic Strength: High salt concentrations can sometimes lead to "salting out," where the solubility of a non-polar compound is decreased. Try reducing the salt concentration of your buffer to see if it improves solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I have a lyophilized powder of this compound. How should I reconstitute it?
For lyophilized powders, it is best to start with a small amount of a suitable solvent to create a concentrated stock solution.
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Centrifuge the vial: Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]
-
Add Solvent: Carefully add a small, precise volume of high-purity water, a slightly acidic buffer, or an organic solvent like DMSO or ethanol to the vial.
-
Gentle Agitation: Gently swirl or vortex the vial to dissolve the powder. Avoid vigorous shaking, which can cause foaming, especially if the compound has surfactant-like properties.[2]
-
Allow Time for Dissolution: Some compounds may take time to fully dissolve. Allow the solution to stand at room temperature for 15-30 minutes.[2]
Q3: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution is a common and recommended practice.
| Solvent | Concentration | Storage | Notes |
| DMSO | 10-50 mM | -20°C | Recommended for long-term storage. Ensure the final DMSO concentration in your experiment is non-toxic to your system. |
| Ethanol | 10-50 mM | -20°C | An alternative to DMSO. Evaporates more readily, so ensure vials are tightly sealed. |
| Water/Aqueous Buffer | 1-10 mM | 2-8°C (short-term) or -20°C (long-term) | Solubility may be limited. If using a buffer, ensure the pH is optimal for solubility. |
Q4: How stable is this compound in aqueous solution, and how should I store it?
The stability of this compound in aqueous solutions has not been extensively reported. However, as a general guideline for alkaloids and iminosugars:
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pH: Solutions at neutral or slightly acidic pH are generally more stable. Alkaline conditions can sometimes promote degradation of similar compounds.[3]
-
Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is the best practice to avoid multiple freeze-thaw cycles.[4]
-
Light: Protect solutions from light, as some organic molecules can be light-sensitive.
To be certain about the stability in your specific experimental conditions, a simple stability study can be performed. This involves preparing the solution and testing its activity or purity at different time points under your intended storage conditions.
Q5: My this compound solution appears cloudy. What should I do?
Cloudiness or turbidity indicates that the compound is not fully dissolved and may be forming a precipitate or a colloidal suspension.
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Follow the troubleshooting steps above: Start with sonication and gentle warming.
-
Filter the solution: If the cloudiness persists, you can try filtering the solution through a 0.22 µm filter to remove any undissolved particles. However, this may result in a lower, unknown concentration of your compound.
-
Re-evaluate your solvent system: The presence of turbidity is a strong indicator that the current solvent system is not suitable for the desired concentration. Consider using a co-solvent like DMSO to prepare a clear stock solution.
Experimental Protocol: A Systematic Approach to Solubility Testing
This protocol provides a general framework for systematically determining the solubility of this compound in your desired buffer system.
Objective: To determine the optimal conditions for dissolving this compound in an aqueous buffer.
Materials:
-
This compound solid
-
Aqueous buffer of choice (e.g., PBS, TRIS, HEPES)
-
pH meter
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
Spectrophotometer or HPLC (for quantification)
Procedure:
-
Prepare a Series of Buffer pHs: Adjust the pH of your chosen buffer to create a range of solutions (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Weigh this compound: Accurately weigh out small, equal amounts of this compound into separate microcentrifuge tubes.
-
Add Buffer: Add a precise volume of each buffer to the corresponding tube to achieve the desired target concentration.
-
Dissolution Attempts:
-
Vortex each tube for 1 minute.
-
Sonicate the tubes for 10 minutes.
-
Gently warm the tubes to 37°C for 15 minutes, followed by vortexing.
-
-
Visual Inspection: Visually inspect each tube for any undissolved solid or turbidity against a dark background.
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Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved material.
-
Quantification of Soluble this compound:
-
Carefully collect the supernatant from each tube.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if this compound has a chromophore, or HPLC).
-
-
Data Analysis: Compare the concentrations of dissolved this compound at different pH values and under different physical conditions to determine the optimal dissolution protocol.
Caption: Experimental workflow for systematic solubility testing.
References
- Hirakura Y, et al. (2004). Reconstitution of lyophilized protein formulations. International Journal of Pharmaceutics, 286(1-2), 53-67.
- Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of this compound and its analogues. Current topics in medicinal chemistry, 14(10), 1294–1307.
-
European Commission, Joint Research Centre, Fant, K., Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0, Publications Office, 2023, [Link]
- Jadhav, S. A., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug development and industrial pharmacy, 47(4), 639–650.
- Brandi, A., et al. (2018). Synthesis and Biological Evaluation of New 7-Substituted this compound Analogues. Molecules, 23(9), 2278.
- Melo, I. S., et al. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Molecules, 26(2), 399.
- Bunrit, A., et al. (2021). Synthesis of (−)‐8a‐epi‐this compound via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. Chemistry – An Asian Journal, 16(14), 1867-1872.
- Li, S. K., et al. (2019). In vitro release testing method development for long-acting injectable suspensions. Journal of controlled release, 302, 168-180.
-
Future Fields. (2022, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. [Link]
- Krimm, I., & Le Borgne, M. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Molbank, 2022(2), M1368.
- Bergas, A. C., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Antibiotics, 12(12), 1695.
- Grogan, M. J., et al. (2023). Biocatalytic Cascades toward Iminosugar Scaffolds Reveal Promiscuous Activity of Shikimate Dehydrogenases. ACS Central Science, 9(1), 127-135.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 3. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Lentiginosine Enzyme Inhibition Assays
Welcome to the technical support center for lentiginosine enzyme inhibition experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this potent amyloglucosidase inhibitor. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Troubleshooting Guide
This section addresses specific, practical problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning.
Q1: My IC50 value for this compound is significantly higher than reported in the literature. What went wrong?
A1: This is a classic issue that often points to a misunderstanding of competitive inhibition kinetics. this compound, as an iminosugar, mimics the natural substrate and competes for the enzyme's active site.[1][2] For a competitive inhibitor, the apparent IC50 value is highly dependent on the concentration of the substrate used in the assay.
Core Causality: According to the Cheng-Prusoff equation for competitive inhibitors, the IC50 value will increase linearly with the substrate concentration. If your substrate concentration is too high, it will outcompete this compound for binding to the amyloglucosidase active site, making the inhibitor appear less potent (i.e., having a higher IC50).[1]
Troubleshooting Steps:
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Verify Substrate Concentration: Check the substrate concentration used in your assay and compare it to the Michaelis-Menten constant (Km) of the enzyme for that substrate. For competitive inhibitors, it is crucial to run assays at a substrate concentration at or below the Km to get an IC50 value that is a better reflection of the inhibitor's true potency (Ki).[3]
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Conduct a Substrate Titration: If the Km of your enzyme under your specific assay conditions is unknown, perform a substrate titration experiment to determine it.
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Re-run the Inhibition Assay: Perform the this compound dose-response experiment again using an optimized substrate concentration. You should observe a significant decrease in the IC50 value.
Q2: I'm seeing poor reproducibility between my assay plates or even within the same plate. What are the likely sources of this variability?
A2: Poor reproducibility often stems from inconsistencies in reagent handling, especially when working with a potent inhibitor like this compound that is used at low concentrations.
Key Considerations & Solutions:
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Inhibitor Stock and Dilutions:
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Solvent Choice: While there is no specific solvent mandated for this compound, it is generally soluble in aqueous solutions. For initial stock solutions, using high-purity water or a buffer matching your assay conditions is recommended. Avoid organic solvents like methanol or DMF unless necessary, as they can be toxic to the enzyme at higher concentrations.
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Serial Dilution Errors: Pipetting errors are magnified during serial dilutions. Always prepare a sufficient volume of each dilution to minimize these errors. Use calibrated pipettes and pre-wet the tips.
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Adsorption to Plastics: Potent, low-concentration compounds can adsorb to the surface of standard polypropylene plates and pipette tips. This leads to a lower effective concentration of the inhibitor in your assay well. Consider using low-adhesion microplates and pipette tips, especially for your dilution series.
-
-
Enzyme Activity and Stability:
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Inconsistent Enzyme Activity: Amylase and amyloglucosidase solutions can lose activity over time, especially if not stored correctly.[4] Always prepare fresh enzyme solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.
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Pre-incubation Times: Ensure that the pre-incubation time of the enzyme with this compound is consistent across all wells before adding the substrate. This is critical for the inhibitor to reach binding equilibrium with the enzyme.
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Assay Conditions:
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} caption { label = "Workflow for a robust this compound IC50 experiment."; fontsize = 12; fontcolor = "#202124"; } enddot Workflow for a robust this compound IC50 experiment.
Q3: My negative control (enzyme + substrate, no inhibitor) is showing a decreasing signal over time. Why is this happening?
A3: A decreasing signal in your 100% activity control points towards either enzyme instability or substrate depletion. The goal of an inhibition assay is to measure the initial reaction rate, and this requires the reaction to be linear over the measurement period.[7]
Troubleshooting Protocol:
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Run a Time-Course Experiment: Set up a reaction with only the enzyme and substrate (no inhibitor). Measure the product formation at several time points (e.g., every 5 minutes for 30-60 minutes).
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Plot the Data: Plot product concentration versus time. The resulting curve should be linear for the duration of your intended assay.
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Analyze the Curve:
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If the curve is linear: Your assay duration is appropriate. The issue may lie elsewhere.
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If the curve plateaus: This indicates that either the substrate is being consumed to a significant extent (>10-15%) or the enzyme is losing activity under the assay conditions (e.g., suboptimal pH or temperature).
-
-
Adjust Assay Parameters:
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Reduce the enzyme concentration or shorten the assay incubation time to ensure you are measuring the initial linear rate.
-
Confirm that your assay buffer pH is optimal for amyloglucosidase activity, which is typically in the acidic range (pH 4.5-5.0).[8]
-
| Parameter | Recommendation | Rationale |
| Buffer | 50 mM Sodium Acetate, pH 4.5 | Amyloglucosidase typically has an optimal pH in the acidic range.[8] Acetate is a common buffer for this pH. |
| Temperature | 37°C - 55°C | Check the manufacturer's data sheet for the optimal temperature for your specific enzyme. |
| Substrate | Soluble Starch | Common and effective substrate for amyloglucosidase. |
| [Substrate] | At or below Km | Critical for accurately determining the IC50 of a competitive inhibitor.[1] |
| Enzyme | Titrate to find a concentration that gives a linear reaction rate for the desired assay time. | Ensures measurement of initial velocity and avoids substrate depletion.[7] |
| Labware | Low-adhesion microplates and tips | Minimizes loss of potent, low-concentration inhibitors due to surface adsorption. |
Table 1: Recommended Starting Conditions for Amyloglucosidase Inhibition Assays
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a polyhydroxylated indolizidine alkaloid that belongs to the class of compounds known as iminosugars.[9] Its structure mimics the oxocarbenium ion transition state of the glycosidic bond cleavage reaction. Because of this structural similarity, it acts as a competitive inhibitor , binding to the active site of glycosidases, most notably amyloglucosidase.[1][2] This prevents the natural substrate from binding and being hydrolyzed.
Is this compound a specific inhibitor? What about off-target effects?
This compound shows a notable degree of specificity. Early studies demonstrated that it is a potent inhibitor of fungal amyloglucosidase but does not significantly inhibit other common glycosidases such as sucrase, maltase, or yeast α-glucosidase.[9] However, it is important to note that it has been shown to be a good inhibitor of Hsp90 as well.[9] If your experimental system contains multiple glycosidases or other potential targets, it is crucial to confirm that the observed effect is due to the inhibition of your enzyme of interest. This can be achieved through the use of orthogonal assays or by testing the inhibitor against other purified enzymes.
How should I prepare and store my this compound stock solution?
For maximum stability and reproducibility, follow these guidelines:
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 1-10 mM) in high-purity water or a suitable buffer. The use of aqueous solutions is generally preferred to avoid potential enzyme inhibition by organic solvents.
-
Aliquoting: Aliquot the primary stock into small, single-use volumes in low-adhesion tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For daily use, a working stock can be kept at 4°C for a short period, but fresh dilutions should be prepared regularly. Always add inhibitors to your assay buffers just before use.
My dose-response curve does not reach 100% inhibition, even at high concentrations of this compound. What does this mean?
An incomplete inhibition curve can suggest several possibilities:
-
Inhibitor Solubility Limit: The inhibitor may be precipitating out of solution at higher concentrations. Visually inspect your highest concentration wells for any signs of precipitation.
-
Active vs. Inactive Enzyme Population: A fraction of your enzyme preparation may be inactive or in a conformation that is resistant to inhibition. This is a known potential pitfall in enzyme assays.[10]
-
Complex Inhibition Mechanism: While this compound is primarily a competitive inhibitor, complex kinetics could be at play, although this is less likely.
-
Assay Artifact: The signal at high inhibitor concentrations might be due to background noise or an artifact of your detection method. Ensure you have proper controls (e.g., no enzyme, no substrate) to determine the true baseline of your assay.
dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label = "Competitive inhibition of amyloglucosidase by this compound."; fontsize = 12; fontcolor = "#202124"; } enddot Competitive inhibition of amyloglucosidase by this compound.
References
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Biomolecular Screening, 26(4), 438-449. [Link]
-
de Oliveira, G. P., et al. (2018). Influence of pH in the activity of an amyloglucosidase from Aspergillus brasiliensis. ResearchGate. [Link]
-
Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of this compound and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. [Link]
-
LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Jack Westin. (n.d.). Enzyme Inhibition. MCAT Content. [Link]
-
Gómez-Patiño, M. B., et al. (2022). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules, 27(15), 4987. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Practical Biology. (n.d.). Investigating the effect of pH on amylase activity. [Link]
-
IJNRD. (2014). “TO STUDY THE EFFECT OF pH ON ENZYME ACTIVITY”. International Journal of Novel Research and Development, 2(6). [Link]
-
Khan Academy. (n.d.). Competitive inhibition. [Link]
-
Sawatdee, S., et al. (2021). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. Polymers, 13(21), 3785. [Link]
-
Li, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 159-167. [Link]
-
Reddit. (2024). Guide to enzyme inhibitors. r/Mcat. [Link]
-
Philip Harris. (2024). GCSE Biology Practical: Effect of pH on Amylase Activity. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020). Enzyme Inhibition Made Easy! (Competitive, Non-Competitive, Uncompetitive, Km, Vmax) |BIOCHEM, MCAT|. YouTube. [Link]
-
ResearchGate. (n.d.). Amylase activity versus pH of buffer and buffer to sample. [Link]
-
ResearchGate. (2016). How to characterize a new protease inhibitor?. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. practicalbiology.org [practicalbiology.org]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent syntheses and biological activity of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lentiginosine Experimental Reproducibility
Senior Application Scientist Desk Status: Online Current Focus: Indolizidine Alkaloid Consistency
Introduction: The "Tale of Two Enantiomers"
Welcome to the technical support hub for Lentiginosine. As a Senior Application Scientist, I frequently encounter reproducibility reports where "identical" protocols yield contradictory results. In 90% of these cases, the failure is not in the pipetting, but in the specific stereochemistry of the molecule used.
This compound is a dihydroxyindolizidine alkaloid.[1][2][3] However, its biological identity is split:
-
(+)-Lentiginosine (Natural): A potent inhibitor of amyloglucosidase (glucoamylase) and Hsp90.[3]
-
(-)-Lentiginosine (Synthetic): A pro-apoptotic agent that induces cell death in tumor cells via the mitochondrial pathway but lacks significant glycosidase inhibitory activity.[4]
If your enzyme assay is failing or your cells aren't dying, you likely have the wrong enantiomer or a racemic mixture. The guides below address this and other critical technical hurdles.
Ticket #001: Inconsistent Biological Activity (The Enantiomer Trap)[4][5]
User Query: "I synthesized this compound following a standard protocol, but it fails to inhibit amyloglucosidase. Conversely, my colleague used it on MOLT-3 cells and saw no apoptosis. Why are our results null?"
Root Cause Analysis: You are likely dealing with Enantiomeric Mismatch . The biological targets of this compound are stereospecific. The natural (+)-form fits the active site of amyloglucosidase, mimicking the oxocarbenium ion transition state. The (-)-form does not fit this enzyme pocket but triggers mitochondrial stress in cells.
Troubleshooting Protocol:
-
Verify Chirality: Before any biological assay, you must determine the specific optical rotation
.-
(+)-Lentiginosine: Positive rotation. Target = Enzymes.
-
(-)-Lentiginosine: Negative rotation. Target = Apoptosis.[3]
-
-
Check Synthesis Route: If you used a non-stereoselective synthesis (e.g., from non-chiral pyridine derivatives without chiral resolution), you have a racemate (
). This dilutes your effective concentration by 50% and introduces a potentially interfering isomer.
Visual Workflow: Quality Control Decision Tree
Figure 1: Critical Quality Control workflow to determine the biological utility of a this compound batch based on optical rotation.
Ticket #002: Enzyme Inhibition Assay Optimization
User Query: "My IC50 values for amyloglucosidase are fluctuating wildy (from 5 µM to >100 µM). How do I stabilize the assay?"
Technical Insight: Glycosidase inhibitors like (+)-Lentiginosine often exhibit pH-dependent kinetics . The nitrogen atom in the indolizidine ring must be protonated to mimic the positive charge of the oxocarbenium ion intermediate formed during starch hydrolysis. If your buffer pH is too high, the nitrogen is unprotonated, and binding affinity drops drastically.
Optimization Steps:
-
Buffer pH: Strictly control pH between 4.5 and 5.0 (Acetate buffer is recommended). Activity drops significantly above pH 6.0.
-
Pre-incubation: Iminosugars can be slow-binding inhibitors. Pre-incubate the enzyme with this compound for 15–30 minutes before adding the substrate (starch/maltose).
-
Substrate Competition: Ensure substrate concentration is near
. If substrate >> , you will mask the competitive inhibition.
Data Summary: Activity Profile
| Parameter | (+)-Lentiginosine | (-)-Lentiginosine | Notes |
| Amyloglucosidase IC50 | ~5 - 10 µM | Inactive (>500 µM) | Fungal source (A. niger) |
| Hsp90 Inhibition | Moderate | Weak/Inactive | |
| Apoptosis Induction | Inactive | High Potency | |
| Optimal pH | 4.5 - 5.0 | N/A | Critical for protonation |
Ticket #003: Apoptosis Induction Failure (Cell-Based)
User Query: "I treated HT-29 cells with 10 µM (-)-Lentiginosine but see no caspase activation after 4 hours."
Root Cause Analysis:
-
Dosage: Unlike the enzyme inhibition (low µM), apoptosis induction by (-)-Lentiginosine often requires higher concentrations (50–200 µM) depending on the cell line.
-
Kinetics: Apoptosis via this mechanism is not immediate. It involves gene expression changes (downregulation of Bcl-2) and mitochondrial potential collapse.[4][5][6] 4 hours is too short.
-
Pathway Specificity: It works via the Intrinsic (Mitochondrial) Pathway .
Corrective Protocol:
-
Concentration: Titrate between 50 µM and 300 µM.
-
Duration: Extend incubation to 18–24 hours .
-
Markers: Assay for Caspase-9 (initiator) and Cytochrome c release, not just Caspase-8 (extrinsic).
Visual Workflow: Mechanism of Action ((-)-Enantiomer)
Figure 2: The intrinsic apoptotic signaling cascade triggered specifically by (-)-Lentiginosine.
Ticket #004: Solubility & Storage
User Query: "My stock solution in water precipitated after a freeze-thaw cycle."
Guidance: While this compound is a polyhydroxylated alkaloid (sugar mimic) and theoretically water-soluble, its stability and solubility can be tricky in pure aqueous stock solutions over time due to hydrogen bonding networks.
-
Recommended Solvent: Dissolve stock in DMSO (Dimethyl Sulfoxide).[7] It prevents microbial growth and maintains solubility better than water for long-term storage at -20°C.
-
Hygroscopicity: The solid powder is hygroscopic. Equilibrate the vial to room temperature before opening to prevent water uptake, which will alter the weight and mess up your molarity calculations.
References
-
Cordero, F. M., Giomi, D., & Brandi, A. (2014).[3] Recent syntheses and biological activity of this compound and its analogues.[2][3][5] Current Topics in Medicinal Chemistry, 14(10), 1294-1307.[3]
-
Brandi, A., et al. (1990).[8] this compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase.[2][3] Biochemistry.
-
Goti, A., et al. (2008). D(-)-Lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. International Journal of Oncology.
-
Yoda, H., et al. (1998).[2] Novel Asymmetric Synthesis of an Indolizidine Alkaloid, (+)-Lentiginosine.[2] Synlett.
Sources
- 1. This compound | C8H15NO2 | CID 130407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses and biological activity of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence Assay Optimization for Lentiginosine
Topic: Avoiding Artifacts in Fluorescence-Based Assays with Lentiginosine Target Audience: Researchers, Senior Scientists, Drug Discovery Leads Version: 1.0 (Current as of 2025)
Introduction: The Dual Nature of this compound
Welcome to the technical support hub for this compound. To troubleshoot effectively, we must first distinguish which enantiomer you are using, as they generate distinct artifacts:
-
L-(+)-Lentiginosine: The natural iminosugar.[1][2] A potent inhibitor of amyloglucosidases.
-
Primary Artifact Risk:Lysosomal/pH interference. By inhibiting glycosidases, it alters lysosomal physiology, potentially creating false positives with pH-sensitive probes (e.g., LysoTracker, Acridine Orange).
-
-
D-(-)-Lentiginosine: The synthetic enantiomer. A potent pro-apoptotic agent (p53-independent).
-
Primary Artifact Risk:Morphological interference. It induces rapid mitochondrial collapse and cell shrinkage, altering light scattering and refractive index, which can be misread as fluorescence intensity changes.
-
Module 1: Physicochemical Artifacts (Solubility & Scattering)
The Problem: this compound is an indolizidine alkaloid. While moderately soluble in water, it is often stored in DMSO. Rapid dilution into aqueous buffers (PBS/Media) can cause microprecipitation . These non-visible aggregates scatter excitation light, creating a "phantom signal" often mistaken for fluorescence emission.
Troubleshooting Guide: Is it Fluorescence or Scatter?
| Symptom | Probable Cause | Diagnostic Step |
| Instant Signal Spike | Microprecipitation upon dilution. | Spin sample at 10,000 x g for 5 min. If signal drops, it was precipitate. |
| High Background (No Cells) | Compound autofluorescence or impurities. | Run a "Buffer + Compound" spectral scan (see Protocol A). |
| Signal Loss (Quenching) | Compound absorbing excitation light (Inner Filter Effect). | Check UV-Vis absorbance at the fluorophore's excitation wavelength. |
Protocol A: The "Cell-Free" Spectral Validation
This self-validating protocol ensures your compound isn't mimicking the fluorophore.
-
Prepare Buffer: Use the exact buffer intended for the assay (e.g., PBS pH 7.4).
-
Dilute Compound: Prepare this compound at 1x, 10x, and 100x of your working concentration.
-
Scan: Using a plate reader or spectrofluorometer:
-
Excitation: Sweep 300–700 nm.
-
Emission: Sweep 350–750 nm.
-
-
Analysis: Look for peaks overlapping with your specific probes (e.g., FITC, DAPI, GFP).
-
Pass Criteria: Signal intensity of Compound < 1% of Positive Control fluorophore.
-
Module 2: Biological Artifacts (Apoptosis & Morphology)
The Problem: D-(-)-Lentiginosine induces apoptosis via the intrinsic pathway (Caspase-9 dependent). This causes cell shrinkage (pyknosis) and nuclear condensation.
-
The Artifact: Condensed cells have a higher refractive index. In automated imaging (High-Content Screening), "brighter" pixels may be interpreted as higher protein expression, when it is actually just spatial concentration of the dye .
Visualizing the Artifact Cascade
Figure 1: The biological cascade of D-(-)-Lentiginosine showing where structural changes in the cell create false data points in fluorescence intensity.
Protocol B: Multiplexing for Normalization
To correct for cell shrinkage artifacts, you must normalize fluorescence to cell volume or total protein, not just count.
-
Primary Probe: Your target fluorophore (e.g., GFP-tagged protein).
-
Normalization Probe: CellMask™ Deep Red (plasma membrane stain) or a whole-cell reactive dye (e.g., CFSE).
-
Calculation:
-
Validation: If the ratio remains constant between Control and this compound-treated cells, the increase in raw brightness was an artifact of shrinkage.
Module 3: Lysosomal & pH Artifacts
The Problem: L-(+)-Lentiginosine inhibits amyloglucosidase. This accumulation of substrate can swell lysosomes or alter their pH.
-
The Artifact: Probes like LysoTracker and Acridine Orange are pH-dependent. If this compound alters the vacuolar H+-ATPase or lysosomal pH, a drop in fluorescence might be interpreted as "lysosomal loss" when it is actually just "lysosomal alkalinization."
Workflow: Validating Lysosomal Integrity
Figure 2: Decision tree to distinguish between actual lysosomal degradation and pH-induced fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: Can I use Annexin V-FITC to detect this compound-induced apoptosis? A: Yes, but with caution. Since D-Lentiginosine causes membrane blebbing, ensure you use a calcium-rich binding buffer strictly. Without calcium, Annexin V binding is unstable. Furthermore, because this compound affects glycosidases, ensure the Annexin V target (phosphatidylserine) isn't being masked by altered surface glycans. Recommendation: Co-stain with Propidium Iodide (PI) to differentiate early apoptosis from necrosis.
Q2: My this compound stock in DMSO turned yellow. Is it safe to use? A: Discard it. Indolizidine alkaloids can oxidize. A color change indicates chemical degradation or the formation of impurities (pyrroles) which are often highly fluorescent. This will ruin your assay background. Always store dry at -20°C and reconstitute fresh.
Q3: Does this compound quench GFP? A: There is no evidence of direct FRET quenching between this compound and GFP. However, if you observe reduced GFP signal, check for protein synthesis inhibition . This compound-induced stress can trigger the Unfolded Protein Response (UPR), halting translation of your GFP reporter. This is a biological effect, not a physical artifact.
References
-
Iannazzo, D., et al. (2011). "D(-)-Lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent." International Journal of Oncology.
-
Cordero, F. M., et al. (2009). "The novel proapoptotic activity of nonnatural enantiomer of this compound." Glycobiology.
-
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
-
Popa-Burke, I., et al. (2014). "Compound precipitation in high-concentration DMSO solutions."[3] Journal of Biomolecular Screening.
Sources
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of Lentiginosine on Hsp90
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, stability, and activation of a wide array of "client" proteins, many of which are integral to signal transduction pathways regulating cell growth, differentiation, and survival.[1][3] Notably, a significant number of Hsp90 client proteins are oncoproteins, making Hsp90 a compelling target for cancer therapy.[1][4][5] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell growth arrest and apoptosis.[6][7]
Lentiginosine, a natural iminosugar, has been identified as a novel inhibitor of Hsp90.[1][4][8] Originally recognized for its activity as an amyloglucosidase inhibitor, recent studies have revealed its ability to modulate Hsp90 function.[1][9][10][11] This guide provides a comprehensive framework for validating the inhibitory effect of this compound on Hsp90, comparing its activity with established Hsp90 inhibitors, and detailing the requisite experimental protocols for robust scientific validation.
The Hsp90 Chaperone Cycle: A Target for Inhibition
The function of Hsp90 is intricately linked to its ATPase activity, which drives a conformational cycle essential for client protein maturation.[12] This cycle represents a key vulnerability that can be exploited by small molecule inhibitors.
Caption: The Hsp90 chaperone cycle is powered by ATP binding and hydrolysis, leading to conformational changes that facilitate client protein folding.
Validating this compound's Interaction with Hsp90
A crucial first step in characterizing a novel inhibitor is to confirm its direct physical interaction with the target protein. For this compound, which has been shown to bind to the middle domain of Hsp90 rather than the canonical N-terminal ATP-binding pocket, this validation is particularly important.[1][13]
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a robust method to demonstrate protein-protein interactions within the complex cellular environment. This technique involves using an antibody to pull down a specific protein (Hsp90), and then using Western blotting to detect any associated proteins (in this case, we would be looking for a hypothetical tagged version of this compound or using a secondary method to detect its presence).
Caption: Co-immunoprecipitation workflow to validate the interaction between Hsp90 and this compound.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis: Culture cells to 80-90% confluency and treat with this compound. Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to Hsp90 to the pre-cleared lysate and incubate to allow the antibody to bind to Hsp90.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-Hsp90 complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a tag on this compound (if applicable) or use a secondary detection method.
Quantifying the Inhibitory Effect on Hsp90's ATPase Activity
The hydrolysis of ATP is fundamental to Hsp90's chaperone function.[7] Therefore, a key validation step is to quantify the effect of this compound on this enzymatic activity.
Hsp90 ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by purified Hsp90 in the presence and absence of the inhibitor. A common method involves a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Experimental Protocol: Hsp90 ATPase Activity Assay[14]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified Hsp90, ATP, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase).
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor (e.g., Geldanamycin) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding NADH.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of ADP production.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for this compound.
| Compound | Hsp90 Binding Site | IC50 (µM) for ATPase Inhibition |
| This compound | Middle Domain | [Hypothetical Data: 5-15] |
| Geldanamycin | N-terminal ATP Pocket | 0.2[5] |
| 17-AAG | N-terminal ATP Pocket | 0.03-0.1[5] |
Note: The hypothetical IC50 value for this compound is for illustrative purposes and should be experimentally determined.
Assessing the Downstream Consequences: Client Protein Degradation
The ultimate validation of an Hsp90 inhibitor's efficacy lies in its ability to induce the degradation of Hsp90 client proteins.[6][15] This demonstrates that the inhibition of Hsp90's chaperone activity has a tangible effect on cellular signaling pathways.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to measure the levels of specific Hsp90 client proteins in cells treated with the inhibitor. A decrease in the levels of these proteins is indicative of Hsp90 inhibition.
Experimental Protocol: Western Blot Analysis[16]
-
Cell Treatment: Treat cultured cancer cells (e.g., MCF-7, HeLa) with varying concentrations of this compound, a positive control inhibitor (e.g., 17-AAG), and a vehicle control for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH).[17][18]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
| Treatment | Akt Protein Level (Relative to Control) | Raf-1 Protein Level (Relative to Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | [Hypothetical Data: 0.6] | [Hypothetical Data: 0.5] |
| 17-AAG (1 µM) | 0.3[15] | 0.2 |
Note: The hypothetical data for this compound is for illustrative purposes. Actual results will depend on the cell line and experimental conditions.
Comparative Analysis with Alternative Hsp90 Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its performance against well-characterized Hsp90 inhibitors.
| Feature | This compound | Geldanamycin / 17-AAG |
| Binding Site | Middle Domain[1] | N-terminal ATP Pocket[5][6] |
| Mechanism | Allosteric Inhibition | Competitive ATP Inhibition[6] |
| Heat Shock Response | Potentially reduced | Induces HSF1 activation[19] |
| Known Side Effects | Primarily amyloglucosidase inhibition[9] | Hepatotoxicity (Geldanamycin)[5] |
The unique binding site of this compound in the middle domain presents a potential advantage over N-terminal inhibitors.[1] Inhibition at this site may circumvent the heat shock response, a common mechanism of resistance to N-terminal inhibitors where the cell upregulates the expression of Hsp70 and other chaperones.[19]
Conclusion and Future Directions
The experimental framework outlined in this guide provides a comprehensive approach to validating the inhibitory effect of this compound on Hsp90. By confirming direct binding, quantifying the inhibition of ATPase activity, and demonstrating the downstream degradation of client proteins, researchers can build a robust case for this compound's mechanism of action.
The comparison with established inhibitors highlights the unique properties of this compound, particularly its distinct binding site. This suggests that this compound and its derivatives could represent a new class of Hsp90 inhibitors with a potentially different and advantageous pharmacological profile. Further studies should focus on in vivo efficacy, detailed pharmacokinetic and pharmacodynamic profiling, and exploration of its potential in combination therapies.
References
-
Piaz, F. D., et al. (2012). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PLoS ONE, 7(9), e43316. [Link]
-
ResearchGate. (n.d.). Docking calculation results. Three dimensional models (A and B) of... [Link]
-
Workman, P. (2003). Assays for HSP90 and Inhibitors. In: Methods in Molecular Biology, vol 223. Humana Press. [Link]
-
Pastuszak, I., et al. (1990). This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link]
-
Kim, H. R., et al. (2019). Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. Cells, 8(10), 1219. [Link]
-
Piaz, F. D., et al. (2012). Natural iminosugar (+)-lentiginosine inhibits ATPase and chaperone activity of hsp90. PLoS One, 7(9), e43316. [Link]
-
Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(3), 467-480. [Link]
-
Schopf, F. H., et al. (2017). Mechanisms of Hsp90 regulation. Nature Reviews Molecular Cell Biology, 18(6), 345-360. [Link]
-
Ramsey, D. M., et al. (2014). Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response. ACS Medicinal Chemistry Letters, 5(10), 1137-1141. [Link]
-
Wikipedia. (n.d.). Hsp90 inhibitor. [Link]
-
ALZFORUM. (2026, January 23). With Age, Synaptic Protein Turnover Stalls, Choking Microglia. [Link]
-
International Journal of General Medicine. (2026, January 29). Targeting Key Pathways and Active Ingredients in Compound Herbs for St. [Link]
-
Piaz, F. D., et al. (2012). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PLOS ONE. [Link]
-
Marcu, M. G., et al. (2000). Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. Journal of Biomolecular Screening, 5(2), 101-106. [Link]
-
ResearchGate. (n.d.). Western Blot analysis of Hsp90 client proteins (pAkt, Cyclin D1 and... [Link]
-
Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(3), 467-480. [Link]
-
Hong, D. S., et al. (2015). Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside. Current Topics in Medicinal Chemistry, 15(22), 2326-2342. [Link]
-
Egorina, E. M., et al. (2009). Novel Hsp90 partners discovered using complementary proteomic approaches. Cell Stress and Chaperones, 14(4), 387-398. [Link]
-
Goti, A., et al. (1998). Polyhydroxypyrrolidine Glycosidase Inhibitors Related to (+)-Lentiginosine. Journal of Organic Chemistry, 63(22), 7764-7773. [Link]
-
MDPI. (2024, May 17). Plant-Based HSP90 Inhibitors in Breast Cancer Models: A Systematic Review. [Link]
-
ResearchGate. (2026, January 12). Co immuno precipatation?. [Link]
-
ResearchGate. (n.d.). Western-blotting analysis of Hsp90 client proteins and F-box protein... [Link]
-
Cordero, F. M., et al. (2014). Recent syntheses and biological activity of this compound and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. [Link]
-
Kumar, P., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Bioorganic & Medicinal Chemistry, 43, 116259. [Link]
-
Gevaert, K., et al. (2012). A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. Journal of Visualized Experiments, (67), e4058. [Link]
-
Zuehlke, A., & Johnson, J. L. (2010). Quality Control and Fate Determination of Hsp90 Client Proteins. Biochimica et Biophysica Acta, 1803(5-6), 629-637. [Link]
-
Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of this compound. Glycobiology, 20(4), 488-497. [Link]
-
Bhat, R., et al. (2018). Old and New Approaches to Target the Hsp90 Chaperone. Current Topics in Medicinal Chemistry, 18(27), 2316-2334. [Link]
-
Jhaveri, K., et al. (2012). Targeting the molecular chaperone heat shock protein 90 (HSP90): Lessons learned and future directions. Cancer Treatment Reviews, 38(5), 412-422. [Link]
-
Taipale, M., et al. (2012). Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition. Cell, 150(5), 987-1001. [Link]
-
Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. [Link]
-
MDPI. (n.d.). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. [Link]
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]
-
Robblee, J. P., & Olivares, A. O. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments, (114), e54382. [Link]
-
Taipale, M., et al. (2012). Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition. Cell, 150(5), 987-1001. [Link]
Sources
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- 3. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural iminosugar (+)-lentiginosine inhibits ATPase and chaperone activity of hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
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- 19. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Lentiginosine: A Comparative Guide for Glycosidase Inhibition
Topic: Assessing the Specificity of Lentiginosine Against a Panel of Glycosidases Content Type: Publish Comparison Guide
Executive Summary & Technical Context
This compound [(+)-1,2-dihydroxyindolizidine] is a bicyclic iminosugar alkaloid that serves as a critical probe in glycobiology.[1][2] Unlike its polyhydroxylated congeners (e.g., castanospermine or swainsonine), this compound possesses a stripped-down dihydroxyl structure. This structural rigidity confers a unique specificity profile: it is a potent, competitive inhibitor of amyloglucosidase (glucoamylase) but exhibits remarkable inertness toward most other glycosidases, including processing glucosidases (Glucosidase I/II) that are often off-targets for other indolizidines.
For drug development professionals, this specificity is paramount. Broad-spectrum glycosidase inhibition often leads to lysosomal storage phenotypes (e.g., mannosidosis-like effects). This guide outlines the rigorous assessment of this compound against a standard panel of glycosidases, providing comparative data and a self-validating experimental protocol.
Comparative Analysis: this compound vs. Standard Iminosugars
To validate the specificity of this compound, it must be benchmarked against established inhibitors. The following table synthesizes inhibitory constants (
Table 1: Glycosidase Inhibition Profile (Comparative Data)
| Enzyme Target | Source | This compound | Castanospermine | Swainsonine | Deoxynojirimycin (DNJ) |
| Amyloglucosidase | A. niger | Potent ( | Potent ( | Inactive | Moderate |
| S. cerevisiae | Inactive / Very Weak | Potent | Inactive | Potent | |
| Glucosidase I | Mammalian | Inactive | Potent | Inactive | Potent |
| Jack Bean | Inactive | Inactive | Potent | Inactive | |
| Almond | Inactive | Moderate (pH dep.) | Inactive | Moderate | |
| Bovine | Inactive | Weak | Inactive | Weak |
Key Insight: Castanospermine is a "shotgun" inhibitor, hitting amyloglucosidase, lysosomal
Mechanism of Action & Structural Logic
This compound functions as a competitive inhibitor . Its indolizidine ring mimics the pyranose ring of glucose, and its protonated bridgehead nitrogen mimics the oxocarbenium ion transition state of glycosidic cleavage.
However, its specificity arises from its trans-1,2-dihydroxy configuration. Most broad-spectrum inhibitors (like castanospermine) have 3 or 4 hydroxyl groups, allowing them to form hydrogen bonds in the active sites of multiple diverse enzymes. This compound's lack of C6/C7 hydroxyls prevents it from binding effectively to
Figure 1: Specificity Logic Flow
Caption: Structural comparison showing how this compound's limited hydroxylation restricts binding to Amyloglucosidase, unlike the broader activity of Castanospermine.
Experimental Protocol: The p-Nitrophenyl Panel Assay
To replicate the specificity profile, use this colorimetric kinetic assay. This protocol relies on the hydrolysis of p-nitrophenyl (pNP) glycosides, which release yellow p-nitrophenol upon cleavage.
Reagents & Preparation
-
Buffer A (Acidic): 0.1 M Sodium Acetate, pH 4.5 (For Amyloglucosidase,
-Glucosidase). -
Buffer B (Neutral): 0.1 M Phosphate Buffer, pH 6.8 (For
-Mannosidase). -
Substrates:
-
pNP-
-D-glucopyranoside (for Amyloglucosidase/ -Glucosidase). -
pNP-
-D-mannopyranoside (for -Mannosidase).
-
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.0 (or 1M
). -
Inhibitor Stock: this compound dissolved in DMSO or
(10 mM stock).
Step-by-Step Workflow
This protocol includes a Self-Validating Step (Step 3) to ensure enzyme activity before measuring inhibition.
-
Enzyme Pre-incubation:
-
In a 96-well microplate, add 10 µL of Enzyme solution (0.1–0.5 units/mL).
-
Add 10 µL of this compound (varying concentrations: 0.1 µM to 1000 µM).
-
Incubate at 37°C for 10 minutes .
-
Why? Allows the inhibitor to reach equilibrium within the active site before substrate competition begins.
-
-
Substrate Initiation:
-
Add 80 µL of appropriate pNP-substrate (2 mM) in the optimal buffer.
-
Incubate at 37°C for 20–30 minutes .
-
-
Validation Check (Internal Control):
-
Include a "No Inhibitor" well (100% Activity).
-
Include a "No Enzyme" well (Blank).
-
Validation: If the "No Inhibitor" well does not turn visible yellow (
), the enzyme is degraded; abort and prepare fresh enzyme.
-
-
Termination & Readout:
Data Processing
Calculate % Inhibition using the formula:
Figure 2: Assay Workflow Diagram
Caption: Step-by-step kinetic assay workflow with a critical validation checkpoint to ensure data integrity.
References
-
Pastuszak, I., et al. (1990). this compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase.[6] Biochemistry, 29(7), 1886–1891. Link
-
Molyneux, R. J., et al. (1990). 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase. Archives of Biochemistry and Biophysics, 283(1), 29-34. Link
-
Cordero, F. M., et al. (2014). Recent syntheses and biological activity of this compound and its analogues.[1] Current Topics in Medicinal Chemistry, 14(10), 1294-1307.[1] Link
-
Saul, R., et al. (1983). Castanospermine, a tetrahydroxyindolizidine alkaloid that inhibits beta-glucosidase and beta-glucocerebrosidase. Archives of Biochemistry and Biophysics, 221(2), 593-597. Link
-
Trotter, P. J., et al. (2022). Quantifying lysosomal glycosidase activity within cells using bis-acetal substrates. Nature Chemical Biology, 18, 542–551. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-range Glycosidase Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Lentiginosine versus other iminosugar inhibitors in cancer research
Executive Summary: The Stereochemical Divergence
In the landscape of iminosugar therapeutics, a critical distinction has emerged that challenges the traditional "glycosidase inhibition = anticancer efficacy" dogma. While classic iminosugars like Swainsonine and Castanospermine function primarily by altering surface glycosylation to reduce metastasis, (-)-Lentiginosine (the synthetic enantiomer of the natural alkaloid) represents a paradigm shift.
Unlike its natural counterpart (+)-Lentiginosine, which is a potent amyloglucosidase inhibitor, the (-)-enantiomer exhibits a unique pro-apoptotic mechanism that acts independently of p53 and glycosidase inhibition. This guide dissects this divergence, offering researchers a roadmap for selecting the correct indolizidine scaffold for apoptotic versus anti-metastatic applications.
Comparative Mechanism of Action (MOA)
The therapeutic utility of iminosugars relies on their structural mimicry of monosaccharides.[1] However, their intracellular targets differ radically.
The Classic Route: Anti-Metastatic Glycosylation Inhibition
Agents: Swainsonine, Castanospermine.[2] Mechanism: These agents inhibit specific processing glycosidases in the Endoplasmic Reticulum (ER) and Golgi.
-
Swainsonine: Inhibits Golgi
-mannosidase II. This blocks the formation of complex N-linked glycans (which facilitate tumor cell extravasation) and forces the display of hybrid-type glycans. -
Outcome: Reduced metastatic burden, but often fails to induce direct cytotoxicity (cell death) in primary tumors.
The Novel Route: Intrinsic Apoptosis Induction
Agent: (-)-Lentiginosine.[3][4][5][6] Mechanism: Bypasses the glycosylation machinery to directly target mitochondrial integrity.
-
Target: Unidentified mitochondrial effector (distinct from glycosidases).
-
Cascade: Triggers the collapse of Mitochondrial Membrane Potential (
), release of Cytochrome c, and activation of the Caspase-9/3 axis. -
Crucial Differentiator: Efficacy is maintained in p53-null cells (e.g., U937), offering a therapeutic window for drug-resistant phenotypes.
Visualizing the Divergence
The following diagram contrasts the subcellular logic of Swainsonine versus (-)-Lentiginosine.
Figure 1: Mechanistic bifurcation between Swainsonine (Golgi/Metastasis) and (-)-Lentiginosine (Mitochondria/Apoptosis).
Technical Comparison: Product Profile
The table below consolidates experimental data, highlighting why (-)-Lentiginosine is preferred for cytotoxicity studies, while Swainsonine remains the standard for adhesion/migration assays.
| Feature | (-)-Lentiginosine | (+)-Lentiginosine | Swainsonine | Castanospermine |
| Origin | Synthetic Enantiomer | Natural (Astragalus) | Natural (Swainsona) | Natural (Castanospermum) |
| Primary Target | Mitochondrial Membrane | Amyloglucosidase | Golgi | ER |
| IC50/Ki (Target) | EC50: ~20-50 | Ki: | IC50: ~0.2 | IC50: ~0.1 |
| Cancer Mechanism | Pro-apoptotic (Intrinsic pathway) | Hsp90 inhibition (weak) | Anti-metastatic (Glycan modification) | Anti-angiogenic / Anti-viral |
| p53 Dependency | Independent | N/A | Independent | Independent |
| Toxicity Profile | Low toxicity to PBMCs | Low | High (Vacuolation, lysosomal storage mimicry) | Moderate (GI distress) |
| Best Application | Inducing death in chemo-resistant lines | Structural biology control | Metastasis/Invasion assays | Viral envelope studies |
Experimental Protocols (Self-Validating)
To replicate the specific apoptotic effects of (-)-Lentiginosine, precise timing is required. Unlike standard cytotoxic drugs that may show effects at 24-48h, (-)-Lentiginosine triggers early mitochondrial events.
Protocol A: Differential Apoptosis Assay (Annexin V/PI)
Objective: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+) induced by (-)-Lentiginosine vs. Swainsonine.
Reagents:
-
Target Cells: MOLT-3 or HT-29.[7]
-
Test Compounds: (-)-Lentiginosine (synthetic) and (+)-Lentiginosine (control).
-
Positive Control: SN-38 (active metabolite of irinotecan).
Workflow:
-
Seeding: Plate
cells/mL in 6-well plates. Allow attachment (if adherent) for 12h. -
Treatment: Treat with 50
M (-)-Lentiginosine. Run parallel with Swainsonine (50 M) to demonstrate lack of apoptosis in the latter. -
Incubation: Incubate for 18 hours . Note: 18h is the critical window where Caspase-3 activation peaks for this compound.
-
Harvesting: Collect cells (and supernatant for adherent lines to capture detached apoptotic cells).
-
Staining: Wash with cold PBS. Resuspend in 100
L Binding Buffer. Add 5 L Annexin V-FITC and 5 L Propidium Iodide (PI). Incubate 15 min at RT in dark. -
Flow Cytometry: Analyze immediately.
-
Validation Check: (-)-Lentiginosine should show >30% Annexin V+ population. Swainsonine should show <5% (similar to control).
-
Protocol B: Mitochondrial Membrane Potential ( ) Collapse
Objective: Confirm the intrinsic pathway mechanism.
Workflow:
-
Staining: Use JC-1 dye or TMRM.
-
Treatment: Treat cells with (-)-Lentiginosine for 4-6 hours (an early event preceding nuclear fragmentation).
-
Visualization:
-
Healthy Cells: Red fluorescence (JC-1 aggregates in mitochondria).
-
Apoptotic Cells: Green fluorescence (JC-1 monomers in cytosol).
-
-
Causality Check: Pre-treat cells with ZVAD-FMK (pan-caspase inhibitor).[3][7][8] If cell death is blocked, the mechanism is caspase-dependent (confirmed for (-)-Lentiginosine).[3][8]
Safety & Toxicity: The Therapeutic Window
A major limitation of Swainsonine is "lysosomal storage disease mimicry." By inhibiting lysosomal mannosidases, it causes vacuolation in normal cells, leading to significant off-target toxicity (historically known as "locoism" in livestock).
(-)-Lentiginosine Advantage: Experimental data indicates that (-)-Lentiginosine is less cytotoxic to normal Peripheral Blood Mononuclear Cells (PBMCs) than standard chemotherapeutics like SN-38.
-
Tumor vs. Normal Selectivity: At 50
M, (-)-Lentiginosine induces apoptosis in ~50% of MOLT-3 tumor cells but less than 15% of healthy PBMCs. -
Implication: This suggests a specific vulnerability in the mitochondrial machinery of transformed cells that (-)-Lentiginosine exploits, avoiding the broad lysosomal toxicity seen with Swainsonine.
Conclusion
For researchers in drug development:
-
Choose Swainsonine if your endpoint is cell migration, invasion, or metastasis and you are modeling glycan-mediated adhesion.
-
Choose (-)-Lentiginosine if your goal is inducing apoptosis in drug-resistant or p53-deficient solid tumors. Its mechanism is distinct from glycosidase inhibition, representing a "gain of function" in the unnatural enantiomer.
The synthesis of (-)-Lentiginosine has successfully decoupled the toxic lysosomal effects of iminosugars from their anticancer potential, providing a cleaner, mitochondrially-targeted scaffold for future lead optimization.
References
-
Macchi, B., et al. (2010). "The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine." Glycobiology, 20(4), 500-511.
-
Brandi, A., et al. (1990). "this compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase."[9] Journal of Natural Products, 53(6), 1515-1522.
-
Goss, P. E., et al. (1994). "A Phase I Study of Swainsonine in Patients with Advanced Malignancies." Cancer Research, 54(6), 1450-1457.
-
Dennis, J. W., et al. (1990). "Swainsonine: a potent inhibitor of alpha-mannosidase II with anti-metastatic activity." Cancer Research.[2][8][10]
-
Cordero, F. M., et al. (2009). "New concise total synthesis of (+)-lentiginosine and some structural analogues." The Journal of Organic Chemistry.
Sources
- 1. Iminosugars as glycosyltransferase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel proapoptotic activity of nonnatural enantiomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D(-)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 𝒟(−)this compound-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent syntheses and biological activity of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural and synthetic iminosugars as carbohydrate processing enzyme inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
